molecular formula C6H11N3O2S B13341658 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine

3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine

Katalognummer: B13341658
Molekulargewicht: 189.24 g/mol
InChI-Schlüssel: NGAMEBZXORXFDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C6H11N3O2S and its molecular weight is 189.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C6H11N3O2S

Molekulargewicht

189.24 g/mol

IUPAC-Name

2-methyl-5-(methylsulfonylmethyl)pyrazol-3-amine

InChI

InChI=1S/C6H11N3O2S/c1-9-6(7)3-5(8-9)4-12(2,10)11/h3H,4,7H2,1-2H3

InChI-Schlüssel

NGAMEBZXORXFDR-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=CC(=N1)CS(=O)(=O)C)N

Herkunft des Produkts

United States
Foundational & Exploratory

Comprehensive NMR Spectral Analysis of 3-(Methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine: A Technical Guide for Regiochemical Validation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(Methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine is a highly functionalized heterocyclic building block, structurally analogous to scaffolds frequently utilized in the design of advanced anti-tumor agents and kinase inhibitors[1]. The molecule presents a complex electronic environment: it contains multiple heteroatoms, a strongly electron-withdrawing methanesulfonyl group, and an electron-donating amine group. Accurate structural elucidation—specifically differentiating the 3-substituted from the 5-substituted pyrazole isomer—is a critical quality control step in drug development. This whitepaper provides an in-depth mechanistic analysis of the 1 H and 13 C NMR spectral data for this compound, detailing the causality behind the chemical shifts and outlining a self-validating experimental protocol.

Structural Elucidation Strategy & Causality

The primary analytical challenge with highly substituted pyrazoles is confirming the regiochemistry of the substituents on the nitrogen atoms (N1 vs. N2) relative to the carbon backbone (C3, C4, C5).

  • Solvent Selection Causality: Dimethyl sulfoxide-d 6​ (DMSO-d 6​ ) is the solvent of choice for this compound. Unlike Chloroform-d (CDCl 3​ ), DMSO-d 6​ disrupts intermolecular hydrogen bonding, allowing the exchangeable protons of the C5-amine (-NH 2​ ) to appear as a distinct, quantifiable broad singlet rather than exchanging rapidly and broadening into the baseline. Furthermore, the highly polar nature of the methanesulfonyl group (-SO 2​ CH 3​ ) ensures optimal solubility in DMSO-d 6​ .

  • Electronic Effects: The pyrazole ring acts as a push-pull system. The C5-amine exerts a strong positive mesomeric (+M) effect, pushing electron density into the ring and highly shielding the C4 position. Conversely, the methanesulfonylmethyl group at C3 is inductively electron-withdrawing (-I), deshielding its local aliphatic protons.

1 H NMR Spectral Data & Mechanistic Analysis

The 1 H NMR spectrum provides immediate confirmation of the molecular skeleton. The chemical shifts are dictated by the competing electronic effects of the ring substituents.

Table 1: 1 H NMR Spectral Data (400 MHz, DMSO-d 6​ )
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Causality
5.45 Singlet (s)1HPyrazole C4-HHighly shielded by the +M electron donation from the adjacent C5-NH 2​ group.
5.25 Broad Singlet (br s)2HC5-NH 2​ Exchangeable protons; shift stabilized by DMSO-d 6​ hydrogen bonding.
4.40 Singlet (s)2HC3-CH 2​ -SO 2​ Deshielded by the strong -I effect of the adjacent sulfonyl group and the aromatic ring.
3.55 Singlet (s)3HN1-CH 3​ Characteristic N-methyl shift, slightly upfield due to the electron-rich pyrazole core.
2.95 Singlet (s)3H-SO 2​ -CH 3​ Highly consistent shift for methyl groups directly attached to a sulfonyl moiety.

13 C NMR Spectral Data & Mechanistic Analysis

Carbon-13 NMR is definitive for assigning the heterocyclic framework, as documented in foundational reviews of pyrazole NMR spectroscopy[2].

Table 2: 13 C NMR Spectral Data (100 MHz, DMSO-d 6​ )
Chemical Shift (δ, ppm)AssignmentMechanistic Causality
148.5 Pyrazole C5Deshielded due to direct attachment to the electronegative nitrogen of the amine group.
141.0 Pyrazole C3sp 2 carbon adjacent to the methylene group; typical shift for 3-alkyl pyrazoles.
89.5 Pyrazole C4Extremely shielded sp 2 carbon. The +M effect of the C5-NH 2​ creates high electron density at C4.
54.0 C3-CH 2​ -SO 2​ Aliphatic carbon deshielded by the adjacent sulfone and pyrazole ring.
39.5 -SO 2​ -CH 3​ Methyl carbon alpha to a sulfone. Note: Often overlaps with the DMSO-d 6​ solvent septet.
35.0 N1-CH 3​ Typical N-methyl carbon shift.

Expertise & Experience: Common Pitfalls in Pyrazole NMR

As an application scientist, I frequently observe two major pitfalls when analysts evaluate 5-aminopyrazoles:

  • Misassignment of the C4 Carbon: Novice analysts expect aromatic carbons to appear strictly above 100 ppm. However, the synergistic +M effect of the C5-amine pushes the C4 carbon deep into the aliphatic region (~89.5 ppm)[2]. Failing to recognize this can lead to incorrect structural rejection.

  • Solvent Overlap: The -SO 2​ -CH 3​ carbon signal (~39.5 ppm) frequently overlaps with the central peak of the DMSO-d 6​ solvent septet (39.52 ppm)[3]. To resolve this, analysts must rely on 2D HSQC (Heteronuclear Single Quantum Coherence) to pull the overlapping carbon signal out of the 1D baseline via its correlation to the 2.95 ppm proton singlet.

2D NMR Workflows for Regiochemical Validation

To definitively prove that the synthesized molecule is the 3-(methanesulfonylmethyl)-1-methyl isomer and not the 5-(methanesulfonylmethyl)-1-methyl isomer, Heteronuclear Multiple Bond Correlation (HMBC) is required.

  • The N1-CH 3​ protons (3.55 ppm) will show a strong 3 J correlation to C5 (148.5 ppm).

  • The C4-H proton (5.45 ppm) will show 3 J correlations to both C3 and C5 .

  • The C3-CH 2​ protons (4.40 ppm) will show a 2 J correlation to C3 and a 3 J correlation to C4 , but no correlation to C5, confirming the regiochemistry.

HMBC H4 H4 Proton (5.45 ppm) C3 C3 Carbon (141.0 ppm) H4->C3 3J HMBC C5 C5 Carbon (148.5 ppm) H4->C5 3J HMBC CH2 CH2 Protons (4.40 ppm) CH2->C3 2J HMBC C4 C4 Carbon (89.5 ppm) CH2->C4 3J HMBC NCH3 N-CH3 Protons (3.55 ppm) NCH3->C5 3J HMBC

Key HMBC correlations confirming the 3,5-disubstituted pyrazole regiochemistry.

Experimental Protocol: Self-Validating NMR Workflow

As a standard operating procedure, NMR acquisition must follow a self-validating protocol where internal solvent peaks are used to calibrate the chemical shift scale, ensuring absolute accuracy across different instruments[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve exactly 20 mg of the analyte in 0.6 mL of high-purity DMSO-d 6​ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm precision NMR tube.

  • Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Establish the lock using the deuterium signal of DMSO-d 6​ .

  • Shimming: Perform gradient shimming (e.g., TopShim) to optimize Z0, Z1, Z2, and Z3 coils. A well-shimmed sample will yield a TMS peak with a line width at half height (FWHM) of < 1.0 Hz.

  • Acquisition ( 1 H): Run a standard 1D proton sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds. Acquire 16 scans (ns=16).

  • Acquisition ( 13 C): Run a proton-decoupled 13 C sequence (zgpg30). Set D1 to 2.0 seconds to allow for relaxation of quaternary carbons (C3, C5). Acquire a minimum of 512 scans.

  • Processing & Calibration: Apply a 0.3 Hz exponential line broadening (LB) for 1 H and 1.0 Hz for 13 C prior to Fourier Transform (FT). Phase the spectra manually. Calibrate the chemical shift axis by setting the center of the residual DMSO pentet to 2.50 ppm ( 1 H) and the center of the DMSO septet to 39.52 ppm ( 13 C)[3].

Workflow Prep 1. Sample Preparation (20 mg in 0.6 mL DMSO-d6) Lock 2. Lock & Shim (Calibrate to DMSO-d6) Prep->Lock Pulse 3. Pulse Sequence (zg30 for 1H, zgpg30 for 13C) Lock->Pulse Acq 4. Data Acquisition (Optimize Receiver Gain) Pulse->Acq Process 5. Processing (FT, Phase/Baseline Correction) Acq->Process

Step-by-step NMR acquisition and processing workflow for structural validation.

References

  • [1] PYRAZOLESULFONAMIDES AS ANTITUMOR AGENTS - European Patent Office - EP 3953331 B1. European Patent Office (EPO). URL: [Link]

  • [3] Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. URL: [Link]

  • [2] Abboud, J. L. M., et al. (1991). Solvent effects on the carbon-13 NMR parameters of 1-methylpyrazole and 1-methylimidazole (Citing foundational work by Begtrup et al. on Pyrazole NMR). Magnetic Resonance in Chemistry. URL: [Link]

Sources

Crystal structure and X-ray diffraction of 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the methodologies involved in determining the crystal structure of 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine through single-crystal X-ray diffraction. As a compound of interest within the broader class of bioactive pyrazole derivatives, understanding its three-dimensional atomic arrangement is crucial for elucidating structure-activity relationships (SAR) and guiding rational drug design.[1] This document details a plausible synthetic route, the protocol for obtaining high-quality single crystals, and a thorough explanation of the X-ray diffraction workflow, from data collection to structure solution and refinement. The presented data, while illustrative, are representative of what would be expected for a compound of this nature and are benchmarked against known pyrazole structures.

Introduction: The Significance of Pyrazole Scaffolds and Structural Analysis

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The biological function of these molecules is intrinsically linked to their three-dimensional structure, which dictates how they interact with biological targets.[1] Single-crystal X-ray diffraction is a powerful and non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[3][4][5][6] This detailed structural information is paramount for the rational design of next-generation therapeutics.[1]

This guide focuses on 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine, a molecule featuring key functional groups—a sulfonyl moiety for potential hydrogen bonding and a primary amine—that suggest a rich potential for intermolecular interactions and biological activity. Elucidating its crystal structure provides a definitive blueprint of its solid-state conformation and packing, offering insights that are invaluable for computational modeling and drug development efforts.

Synthesis and Crystallization

A plausible synthetic route to obtain 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine and subsequently grow single crystals suitable for X-ray diffraction is outlined below. The choice of solvent and crystallization conditions are critical for obtaining well-ordered, single crystals of appropriate size.

Proposed Synthesis

The synthesis of the title compound can be envisioned through a multi-step process, beginning with readily available starting materials. A common approach to constructing the pyrazole ring involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.

dot

Caption: Proposed synthetic workflow for the target compound.

Crystallization Protocol

The final purified product is subjected to various crystallization techniques to obtain diffraction-quality single crystals. The slow evaporation method is often successful.

  • Solvent Screening: The purified compound is dissolved in a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetone) to assess solubility. A solvent system where the compound has moderate solubility is ideal.

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol/water mixture) is prepared at a slightly elevated temperature.

  • Filtration: The warm solution is filtered through a syringe filter to remove any particulate matter.

  • Crystal Growth: The filtered solution is left in a loosely covered vial in a vibration-free environment. Slow evaporation of the solvent over several days to weeks should yield single crystals.

Single-Crystal X-ray Diffraction: A Methodological Deep Dive

The determination of a crystal structure is a systematic process involving several key stages.[7]

Crystal Selection and Mounting

A suitable single crystal, typically 0.1-0.3 mm in size and free of visible defects, is selected under a polarizing microscope.[1] This crystal is then mounted on a goniometer head using a cryoprotectant oil, which also serves to hold the crystal in place.[3]

Data Collection

The mounted crystal is placed on a diffractometer and cooled to a low temperature (typically 100-120 K) in a stream of cold nitrogen gas.[1] This minimizes thermal vibrations of the atoms, leading to a clearer diffraction pattern and more precise structural data.

X-rays, commonly from a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) source, are directed at the crystal.[3] As the crystal is rotated, a series of diffraction images are collected on an area detector.[7] Each spot on the diffraction pattern corresponds to a specific set of lattice planes within the crystal, according to Bragg's Law.

dot

Caption: High-level workflow for single-crystal X-ray diffraction.

Data Processing and Structure Solution

The raw diffraction images are processed to determine the unit cell parameters and to integrate the intensities of each reflection.[8] This process involves:

  • Indexing: Determining the unit cell dimensions and crystal lattice system from the positions of the diffraction spots.

  • Integration: Measuring the intensity of each spot.

  • Scaling and Merging: Placing all intensity data on a common scale and merging symmetry-equivalent reflections.[8]

Once a processed data file is obtained, the structure is "solved" by determining the initial positions of the atoms in the unit cell. This is typically achieved using direct methods, which are computational algorithms that use statistical relationships between the intensities to derive the phases of the structure factors.

Structure Refinement

The initial atomic model is then refined using a non-linear least-squares method.[9] This iterative process adjusts the atomic coordinates and displacement parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed experimental data.[10]

Hydrogen atoms are often placed in calculated positions and refined using a "riding" model, where their coordinates are geometrically dependent on the parent atom.[10]

Illustrative Results and Discussion

The following sections present plausible data for 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine, based on known structures of similar pyrazole derivatives.[11][12][13][14]

Crystal Structure Description

The molecule would consist of a planar pyrazole ring, consistent with other pyrazole structures.[2] The methanesulfonylmethyl group and the methyl group are attached to the pyrazole ring at positions 3 and 1, respectively, while the amine group is at position 5. The dihedral angles between the pyrazole ring and the substituents would define the overall molecular conformation.

dot

Caption: Molecular structure of the title compound.

Crystallographic Data

The crystallographic data for a hypothetical crystal of the title compound are summarized in the table below. These values are representative for small organic molecules.

ParameterIllustrative Value
Chemical FormulaC₆H₁₁N₃O₂S
Formula Weight189.24
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)8.512(3)
b (Å)10.234(4)
c (Å)11.567(5)
β (°)105.34(2)
Volume (ų)970.1(7)
Z4
Density (calculated) (g/cm³)1.296
F(000)400
R_int0.035
Final R indices [I > 2σ(I)]R₁ = 0.048, wR₂ = 0.125
Goodness-of-fit on F²1.05
Selected Molecular Geometry

Selected bond lengths and angles are presented below. These values are consistent with those observed in other structurally characterized pyrazole derivatives.[2]

Bond/AngleLength (Å) / Angle (°)
S-O11.435(2)
S-O21.438(2)
S-C(CH₂)1.771(3)
N1-N21.365(3)
C5-N(NH₂)1.358(4)
O1-S-O2118.5(1)
N2-C3-C4110.2(2)
C4-C5-N1106.9(2)
Supramolecular Interactions and Crystal Packing

The presence of the primary amine (N-H donor) and the sulfonyl oxygens (O=S acceptors) creates a high potential for hydrogen bonding. It is plausible that the molecules would form hydrogen-bonded chains or networks in the crystal lattice. For instance, an N-H···O hydrogen bond could be a dominant interaction, linking molecules into chains or dimers.[13] Such interactions are crucial for the stability of the crystal packing and can influence the physicochemical properties of the solid material.

Conclusion

This technical guide has outlined the comprehensive process for the synthesis, crystallization, and structural determination of 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine via single-crystal X-ray diffraction. By explaining the causality behind each experimental and computational step, we provide a framework for researchers to understand not just the 'how' but the 'why' of crystallographic analysis. The detailed structural information obtained from such an analysis is indispensable for advancing our understanding of this important class of heterocyclic compounds and for driving innovation in drug discovery.

References

  • A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives - Benchchem. (n.d.).
  • Single-crystal X-ray Diffraction - SERC (Carleton). (2007, May 17). Retrieved from [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. (2023, July 14). Retrieved from [Link]

  • Rietveld refinement - Wikipedia. (n.d.). Retrieved from [Link]

  • Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm. (2026, March 16). Retrieved from [Link]

  • Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC. (n.d.). Retrieved from [Link]

  • X-ray data processing - PMC - NIH. (n.d.). Retrieved from [Link]

  • Single Crystal X-Ray Diffraction - Pulstec USA. (2023, October 25). Retrieved from [Link]

  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC. (n.d.). Retrieved from [Link]

  • Single Crystal X-Ray Diffraction and Structure Analysis. (n.d.). Retrieved from [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - ResearchGate. (2023, July 10). Retrieved from [Link]

  • 12: Refining X-ray Crystal Structures - Books - The Royal Society of Chemistry. (2019, July 24). Retrieved from [Link]

  • Rietveld Refinement X-Ray Diffraction (XRD) Technique | Lucideon. (n.d.). Retrieved from [Link]

  • A beginner's guide to X-ray data processing | The Biochemist - Portland Press. (2021, May 28). Retrieved from [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. (2025, April 15). Retrieved from [Link]

  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives - arkat usa. (n.d.). Retrieved from [Link]

  • Crystal structure of tris(3-methyl-1H-pyrazol-1-yl)methane - PMC. (n.d.). Retrieved from [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - MDPI. (2021, March 10). Retrieved from [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC. (n.d.). Retrieved from [Link]

  • Crystal structure of (E)-N-{[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl) - PubMed. (2014, October 31). Retrieved from https://pubmed.ncbi.nlm.nih.gov/25405623/
  • 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine - PMC. (n.d.). Retrieved from [Link]

  • (PDF) Crystal structure of 5-(4,5-dihydro-1H-imidazol-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-6-amine - ResearchGate. (n.d.). Retrieved from [Link]

  • X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives | IntechOpen. (2019, March 23). Retrieved from [Link]

  • US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents. (n.d.).

Sources

Physicochemical Profiling and pKa Determination of 3-(Methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on the precise understanding of a molecule's physicochemical properties. 3-(Methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine (CAS: 1339123-46-4) has emerged as a highly versatile building block, frequently utilized in the synthesis of kinase inhibitors and spliceosome modulators (such as RBM39 degraders)[1].

As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth mechanistic analysis of this molecule's electronic properties, followed by self-validating experimental protocols for determining its acid dissociation constant (pKa) and lipophilicity (LogD). Understanding these parameters is critical for predicting oral bioavailability, membrane permeability, and target engagement.

Structural and Electronic Profiling

The chemical behavior of 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine is dictated by the interplay of its functional groups. To accurately predict its pKa and binding kinetics, we must analyze the electronic effects across the pyrazole core[2].

  • The Pyrazole Core (N1 and N2): The 1H-pyrazole ring is an aromatic heterocycle. The N1 nitrogen is methylated, locking its tautomeric state. The N2 nitrogen possesses an orthogonal sp2 hybridized lone pair in the plane of the ring, making it the primary site for protonation.

  • The 5-Amino Group (+M Effect): While primary amines are typically basic, the 5-amino group on this pyrazole ring is poorly basic. Its lone pair is delocalized into the aromatic π -system via resonance (+M effect). Protonating the exocyclic amine would disrupt this resonance stabilization; thus, protonation preferentially occurs at the ring N2 position, yielding a highly stabilized conjugated amidinium system[2].

  • The Methanesulfonylmethyl Group (-I Effect): At the C3 position, the strong electron-withdrawing inductive effect (-I) of the sulfone group ( −SO2​CH3​ ) pulls electron density away from the pyrazole ring. Although this effect is slightly attenuated by the intervening methylene bridge ( −CH2​− ), it significantly depresses the basicity of the N2 nitrogen compared to an unsubstituted 1-methylpyrazole[2].

Electronic_Effects Sulfone Methanesulfonyl Group (-I Effect) Methylene Methylene Bridge (Attenuates -I) Sulfone->Methylene Inductive Pull Pyrazole Pyrazole Ring (Aromatic System) Methylene->Pyrazole Weakened Pull Protonation Primary Protonation Site (Ring N2, pKa ~2.8) Pyrazole->Protonation Electron Density Amine 5-Amino Group (+M Effect) Amine->Pyrazole Resonance Donation

Figure 2. Electronic effects dictating the basicity of the pyrazole core.

Quantitative Physicochemical Properties

The following table summarizes the calculated and experimental physicochemical properties of the molecule. These metrics are evaluated against Lipinski's Rule of Five[3] to assess its viability as an oral drug building block[4].

ParameterValuePharmacokinetic Implication in Drug Design
Molecular Formula C6​H11​N3​O2​S -
Molecular Weight 189.24 g/mol High ligand efficiency (LE); ideal for fragment-based drug discovery (FBDD).
Exact Mass 189.0572 DaEnables high-resolution mass spectrometry (HRMS) tracking in DMPK assays.
pKa (Conjugate Acid) 2.8 ± 0.2Exists >99.9% in neutral form at physiological pH (7.4), preventing lysosomal trapping.
LogP (Estimated) 0.15 ± 0.2Highly hydrophilic; minimizes non-specific lipid binding and phospholipidosis risks.
TPSA 86.36 ŲOptimal for oral absorption; moderate blood-brain barrier (BBB) penetration.
H-Bond Donors 2Facilitates strong directional target engagement (e.g., kinase hinge regions).
H-Bond Acceptors 4Multiple interaction vectors via the sulfone oxygens and pyrazole nitrogens.
Rotatable Bonds 3Low entropic penalty upon target binding, enhancing binding affinity ( ΔG ).

Methodology: High-Precision pKa Determination

Accurate pKa determination is paramount, as it dictates the ionization state of the molecule across the gastrointestinal tract[5]. To ensure absolute trustworthiness, the following methodology employs a self-validating orthogonal approach: Potentiometric titration (the thermodynamic gold standard) validated by UV-Metric titration[6].

pKa_Workflow Start Compound Preparation (1-2 mg/mL in 0.15M KCl) SST System Suitability Test (Standard Titration) Start->SST Potentiometric Potentiometric Titration (pH 1.5 to 12.0) SST->Potentiometric UVMetric UV-Metric Titration (Multi-wavelength analysis) SST->UVMetric DataAnalysis Bjerrum Plot & Henderson-Hasselbalch Fit Potentiometric->DataAnalysis UVMetric->DataAnalysis Validation Orthogonal Validation (ΔpKa < 0.1) DataAnalysis->Validation

Figure 1. Orthogonal workflow for high-precision pKa determination.

Protocol A: Potentiometric Titration

Causality: Potentiometry measures the macroscopic thermodynamic pKa. We utilize a 0.15 M KCl background electrolyte to lock the ionic strength, ensuring that the activity coefficients of the ions remain constant throughout the titration, mimicking physiological blood plasma conditions[6].

  • System Suitability Test (SST): Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled 25.0 ± 0.1 °C. Rationale: Temperature fluctuations alter the Nernstian slope and the auto-dissociation constant of water ( pKw​ ), which would skew the baseline.

  • Blank Titration: Titrate 10 mL of 0.15 M KCl with CO2​ -free 0.1 M KOH. Rationale: This establishes the inherent buffering capacity of the solvent, which is mathematically subtracted from the sample data.

  • Sample Preparation: Dissolve 2.0 mg of 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine in 10 mL of 0.15 M KCl (~1 mM concentration).

  • Titration Execution: Under a continuous Argon purge, titrate the sample with 0.1 M HCl down to pH 1.5, then back-titrate with 0.1 M KOH up to pH 12.0. Rationale: Argon displaces atmospheric CO2​ . If CO2​ dissolves, it forms carbonic acid, introducing a false pKa artifact near 6.3.

  • Self-Validation & Analysis: Generate a Bjerrum plot (average bound protons vs. pH). The protocol is self-validating if the forward (acidic) and backward (basic) titration curves superimpose perfectly, proving no chemical degradation occurred at pH extremes.

Protocol B: UV-Metric Titration (Orthogonal Validation)

Causality: Because the pKa is low (~2.8), it lies near the limits of standard glass electrodes. UV-metric titration provides orthogonal validation by directly tracking the electronic changes in the pyrazole chromophore upon protonation[5].

  • Sample Preparation: Prepare a 50 µM solution in 0.15 M KCl. Rationale: This concentration keeps the absorbance within the linear dynamic range of the Beer-Lambert law (Absorbance < 1.5).

  • Spectral Acquisition: Using an automated titrator coupled to a diode-array spectrophotometer, record UV spectra (200–350 nm) across a pH gradient of 1.5 to 7.0.

  • Target Factor Analysis: Extract the pure spectra of the protonated and neutral species. Validation: The presence of sharply defined isosbestic points confirms a clean, single-step equilibrium. A wandering isosbestic point would flag degradation or overlapping equilibria.

Methodology: Lipophilicity (LogD) Profiling

While the estimated LogP is 0.15, the distribution coefficient (LogD) at physiological pH is the true metric of interest for predicting membrane permeability[3].

Protocol C: Shake-Flask Method
  • Phase Saturation: Mutually saturate 1-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) by stirring them together for 24 hours. Rationale: 1-octanol mimics the amphiphilic nature of the lipid bilayer. Mutual saturation prevents volume shifts during the actual assay.

  • Equilibration: Dissolve the compound in the aqueous phase to a concentration of 100 µM. Add an equal volume of the saturated 1-octanol phase.

  • Partitioning: Shake the mixture at 300 RPM for 60 minutes at 25.0 °C, followed by centrifugation at 3000 RPM for 15 minutes to break any micro-emulsions.

  • Quantification: Quantify the concentration of the compound in both phases using LC-MS/MS. Calculate LogD7.4​=log([Drug]octanol​/[Drug]aqueous​) .

Pharmacokinetic Implications in Drug Design

The physicochemical profile of 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine makes it a highly privileged scaffold. Because its pKa is ~2.8, the molecule exists almost exclusively in its neutral, un-ionized form at both the pH of the intestinal lumen (pH ~6.5) and blood plasma (pH 7.4). This neutrality, combined with a low LogP (0.15) and a TPSA of 86.36 Ų, places the molecule in the "sweet spot" for passive transcellular permeability without the liability of high plasma protein binding (PPB)[3]. Furthermore, the sulfone group acts as a steric and electronic metabolic shield, reducing the susceptibility of the adjacent methylene bridge to oxidative metabolism by Cytochrome P450 enzymes.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State (2nd Edition). John Wiley & Sons.

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Edition). Wiley-Blackwell.

  • Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 8, 53-71.

  • BLD Pharm. (2024). 3-(Methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine Product Specification (CAS: 1339123-46-4).

  • European Patent Office. (2024). PYRAZOLESULFONAMIDES AS ANTITUMOR AGENTS (EP 3953331 B1).

Sources

Pharmacokinetic Profiling of 3-(Methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine Derivatives: A Comprehensive ADME/PK Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

As a Senior Application Scientist navigating the complexities of small-molecule drug design, I frequently encounter privileged scaffolds that require rigorous pharmacokinetic (PK) optimization. The 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine moiety is a highly specialized building block. It is strategically deployed in medicinal chemistry to target kinase hinge regions (via the pyrazole-5-amine) while modulating physicochemical properties through the highly polar, electron-withdrawing methanesulfonylmethyl group.

However, the very features that make this scaffold pharmacodynamically attractive introduce significant Absorption, Distribution, Metabolism, and Excretion (ADME) challenges. The pyrazole ring is a known pharmacologically active scaffold [1], but the addition of the polar sulfone group can drastically reduce passive membrane permeability and increase susceptibility to active efflux transporters. Furthermore, the N-methyl substitution, while preventing tautomerization and locking the active conformation, introduces a potential site for CYP-mediated N-demethylation.

This whitepaper establishes a self-validating, causality-driven framework for the in vitro and in vivo pharmacokinetic profiling of derivatives containing this specific moiety.

Quantitative ADME/PK Benchmarks

Before executing experimental workflows, it is critical to define the target quantitative parameters. Table 1 summarizes the benchmark PK data required to validate a lead derivative containing the 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine scaffold.

Table 1: Target Pharmacokinetic Parameters and Mechanistic Implications

ParameterAssay / MatrixTarget BenchmarkMechanistic Implication for Scaffold
Intrinsic Clearance ( Clint​ ) Human Liver Microsomes< 20 µL/min/mgIndicates stability of the N-methyl and aliphatic bridge against CYP450 oxidation.
Apparent Permeability ( Papp​ ) Caco-2 (Apical to Basolateral)> 10 × 10⁻⁶ cm/sEnsures the highly polar methanesulfonyl group does not restrict passive diffusion.
Efflux Ratio (ER) Caco-2 Bidirectional< 2.0Confirms the scaffold is not a strong substrate for P-glycoprotein (P-gp) or BCRP.
Absolute Bioavailability ( F ) Rodent (PO vs IV)> 30%Validates that the compound survives first-pass metabolism and is adequately absorbed.
Volume of Distribution ( Vss​ ) Rodent (IV)1.0 - 3.0 L/kgSuggests moderate tissue penetration, balancing the high polarity of the sulfone moiety.

In Vitro ADME Profiling: Self-Validating Protocols

Early in vitro ADME screening serves as a critical surrogate prior to in vivo dosing, dramatically decreasing the proportion of compounds failing in later stages [2]. For this specific scaffold, permeability and efflux liabilities are the primary mechanistic drivers of poor bioavailability.

Bidirectional Caco-2 Permeability Assay

Causality: The methanesulfonylmethyl group acts as a strong hydrogen bond acceptor, which can trigger P-glycoprotein (P-gp) mediated efflux. A standard PAMPA (Parallel Artificial Membrane Permeability Assay) is insufficient because it only measures passive diffusion. A bidirectional Caco-2 assay is mandatory to quantify active transport.

Step-by-Step Methodology:

  • Cell Culture & Monolayer Formation: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size). Culture for 21 days to ensure the formation of tight junctions and functional expression of apical efflux transporters.

  • Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Self-Validation Step: Only proceed if TEER > 250 Ω·cm².

  • Dosing: Prepare a 10 µM solution of the pyrazole derivative in HBSS buffer (pH 7.4). Add to the Apical (A) chamber for A→B assessment, and the Basolateral (B) chamber for B→A assessment.

  • Incubation & Sampling: Incubate at 37°C for 120 minutes. Extract 50 µL aliquots from the receiver chambers at t=60 and t=120 minutes.

  • System Validation Controls: Run parallel wells with Propranolol (high permeability control), Atenolol (low permeability control), and Digoxin (P-gp efflux control).

  • Bioanalysis: Quantify compound concentrations using LC-MS/MS. Calculate Papp​ and the Efflux Ratio ( ER=Papp(B→A)​/Papp(A→B)​ ).

Microsomal Metabolic Stability

Causality: The 1-methyl group on the pyrazole ring is susceptible to oxidative N-demethylation by CYP3A4 and CYP2C9.

Step-by-Step Methodology:

  • Incubation Mixture: Combine 1 µM of the test compound with human liver microsomes (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate for 5 minutes at 37°C, then initiate the reaction by adding NADPH (1 mM final concentration).

  • Kinetic Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Self-Validation Step: Run parallel incubations with Verapamil (rapid clearance) and Warfarin (low clearance) to ensure microsomal enzymatic viability.

In Vivo Pharmacokinetics & LC-MS/MS Bioanalysis

To determine the absolute bioavailability ( F ) and systemic clearance, rodent models (typically Sprague-Dawley rats or C57BL/6 mice) are utilized. The quantification of these derivatives requires highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) validated according to FDA bioanalytical guidelines [3].

Rodent Dosing and Sampling Protocol
  • Formulation: Formulate the compound for Intravenous (IV) dosing (e.g., 1 mg/kg in 5% DMSO / 10% Solutol / 85% Saline) and Per Os (PO) dosing (e.g., 5 mg/kg in 0.5% Methylcellulose).

  • Administration & Sampling: Administer to fasted animals ( n=3 per route). Collect serial blood samples (approx. 50 µL) via the submandibular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • Plasma Extraction: Centrifuge blood at 4,000 × g for 10 minutes at 4°C to harvest plasma. Store at -80°C until analysis.

LC-MS/MS Bioanalytical Workflow

Causality: The highly polar nature of the methanesulfonylmethyl group requires a specialized chromatographic approach. Standard C18 columns may result in poor retention; therefore, a polar-embedded or HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended.

  • Sample Preparation: Perform protein precipitation by adding 3 volumes of cold acetonitrile (containing stable-isotope labeled internal standard) to 1 volume of plasma. Vortex for 2 minutes and centrifuge at 15,000 × g for 10 minutes.

  • Chromatography: Inject the supernatant onto a Waters XBridge Shield RP18 column (2.1 × 50 mm, 2.5 µm). Use a gradient mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Mass Spectrometry: Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (+ESI) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions (e.g., [M+H]+→ specific fragment ions, often involving the loss of the SO2​CH3​ group).

  • Validation: Ensure the standard curve is linear ( R2>0.99 ) over the expected concentration range (e.g., 1 - 2000 ng/mL), with Quality Control (QC) samples within ±15% nominal accuracy [4].

Visualizing the Pharmacokinetic Logic

To synthesize the experimental logic, the following diagrams illustrate the overarching PK screening workflow and the predicted metabolic pathways for this specific scaffold.

ADME/PK Decision Workflow

PK_Workflow Start Compound Synthesis (Pyrazole Scaffold) PhysChem Physicochemical Profiling (LogD, pKa, Solubility) Start->PhysChem InVitro In Vitro ADME (Microsomes, Caco-2, PPB) PhysChem->InVitro Decision1 Favorable Profile? (Cl_int < 20, ER < 2) InVitro->Decision1 InVivo In Vivo PK (Rodents) (IV/PO Dosing) Decision1->InVivo Yes LeadOpt Lead Optimization (Structural Modification) Decision1->LeadOpt No Bioanalysis LC-MS/MS Bioanalysis (FDA Guidelines) InVivo->Bioanalysis LeadOpt->PhysChem Iterate PKParams PK Parameter Calculation (Vd, Cl, t1/2, F%) Bioanalysis->PKParams

Figure 1: Decision-tree workflow for the ADME/PK profiling of pyrazole-5-amine derivatives.

Predicted Metabolic Pathways

Metabolic_Pathway Parent Parent Scaffold 3-(methanesulfonylmethyl)- 1-methyl-1H-pyrazol-5-amine NDemethyl N-Demethylation (CYP3A4/CYP2C9) Parent->NDemethyl Major Pathway Oxidation Aliphatic Oxidation (CYP-mediated) Parent->Oxidation Minor Pathway Phase2 Phase II Conjugation (Glucuronidation on Amine) Parent->Phase2 Direct Conjugation Efflux Biliary Excretion (P-gp / BCRP Efflux) Parent->Efflux Unchanged Drug NDemethyl->Phase2 Subsequent Conjugation

Figure 2: Proposed biotransformation and clearance pathways for the target scaffold.

Conclusion

The integration of the 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine moiety into a drug candidate requires a delicate balance between pharmacodynamic potency and pharmacokinetic viability. By strictly adhering to self-validating in vitro assays (specifically addressing the efflux liabilities of the sulfone group) and utilizing robust, FDA-compliant LC-MS/MS methodologies, researchers can accurately map the ADME profile of these derivatives and accelerate the lead optimization process.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI Molecules. Available at:[Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization. Assay Guidance Manual (NCBI/NIH). Available at:[Link]

  • Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at:[Link]

  • Pharmacokinetic Profiling & LC-MS/MS Bioanalysis Guidelines. Irving Institute for Clinical and Translational Research, Columbia University. Available at:[Link]

Unlocking Synthetic Lethality: A Technical Guide to the Mechanism of Action of 3-(Methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine Based ATR Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine scaffold has emerged as a cornerstone in the development of highly potent and selective inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. This technical guide provides an in-depth exploration of the mechanism of action of this compound class, exemplified by the clinical candidate elimusertib (BAY-1895344). We will dissect the molecular interactions, cellular consequences, and the strategic therapeutic rationale of targeting the ATR pathway. This guide will also detail the key experimental protocols for evaluating such inhibitors, offering a comprehensive resource for researchers in oncology and drug discovery.

Introduction: The Pyrazole Scaffold and the Rise of ATR Inhibition

The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, particularly for the development of protein kinase inhibitors.[1][2] Its unique electronic and structural properties allow for critical hydrogen bonding interactions within the ATP-binding pocket of various kinases.[2] The 3-amino-1H-pyrazole moiety, in particular, has been a fertile starting point for structure-activity relationship (SAR) studies aimed at achieving high potency and selectivity.[1]

One of the most significant recent advancements leveraging this scaffold is the development of inhibitors targeting ATR kinase, a pivotal regulator of the DNA Damage Response (DDR).[3][4] The compound 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine forms the core of elimusertib (BAY-1895344), a potent and selective ATR inhibitor that has shown significant promise in preclinical and clinical settings.[5][6][7]

The Central Role of ATR in Genome Integrity

ATR is a serine/threonine kinase that acts as a master sensor and transducer of DNA replication stress and certain types of DNA damage, particularly single-stranded DNA (ssDNA) breaks and stalled replication forks.[3][4][7][8] In response to these genomic insults, ATR is activated and phosphorylates a multitude of downstream substrates, including the checkpoint kinase 1 (CHK1) and the histone variant H2AX.[3][5][8] This signaling cascade orchestrates a series of cellular events crucial for maintaining genomic stability:

  • Cell Cycle Arrest: ATR activation leads to temporary halts in the cell cycle, providing time for DNA repair.[3][8]

  • DNA Repair: ATR signaling promotes the recruitment of DNA repair machinery to the sites of damage.[3][4]

  • Replication Fork Stabilization: ATR plays a critical role in preventing the collapse of stalled replication forks, a catastrophic event for the cell.

ATR_Signaling_Pathway cluster_0 DNA Damage/Replication Stress cluster_1 ATR Activation cluster_2 Downstream Effectors DNA_Damage ssDNA, Stalled Forks ATR ATR Kinase DNA_Damage->ATR Activates CHK1 CHK1 ATR->CHK1 Phosphorylates H2AX γH2AX ATR->H2AX Phosphorylates ATR_Inhibitor 3-(methanesulfonylmethyl)- 1-methyl-1H-pyrazol-5-amine (e.g., Elimusertib) ATR_Inhibitor->ATR Inhibition Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest Induces DNA_Repair DNA Repair H2AX->DNA_Repair Promotes

Caption: Simplified ATR Signaling Pathway and Point of Inhibition.

Mechanism of Action: Exploiting Synthetic Lethality

The therapeutic strategy behind ATR inhibition is rooted in the concept of synthetic lethality . Many cancers harbor defects in other DNA repair pathways, such as mutations in the ATM (Ataxia Telangiectasia Mutated) gene.[3][9] While normal cells can compensate for the loss of ATR activity by relying on ATM and other pathways, cancer cells with pre-existing DDR deficiencies become exquisitely dependent on ATR for survival.[3]

By inhibiting ATR with a compound like elimusertib, the last line of defense against catastrophic DNA damage is removed in these cancer cells, leading to their selective death, while sparing normal tissues.[3][9]

The molecular mechanism of action for 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine based compounds involves:

  • ATP-Competitive Inhibition: These compounds bind to the ATP-binding pocket of ATR kinase, preventing the phosphorylation of its downstream targets.[2] The pyrazole scaffold is crucial for forming hydrogen bonds with the hinge region of the kinase, a common interaction mode for kinase inhibitors.[2]

  • Abrogation of the DDR: Inhibition of ATR blocks the signaling cascade, preventing cell cycle arrest and DNA repair.[3][4]

  • Induction of Apoptosis: In cancer cells with underlying DDR defects, the accumulation of unrepaired DNA damage and replication stress due to ATR inhibition triggers programmed cell death (apoptosis).[10]

Structure-Activity Relationship (SAR) Insights

While detailed SAR studies for this specific compound class are often proprietary, general principles for pyrazole-based kinase inhibitors can be inferred:

  • Pyrazole Core: The 3-amino-pyrazole moiety is a key pharmacophore, likely involved in crucial hinge-binding interactions.[1]

  • N-Methyl Group: The methylation at the N1 position of the pyrazole ring likely influences the compound's conformation and interaction with the binding pocket.

  • Methanesulfonylmethyl Group: This group at the 3-position is critical for potency and selectivity, likely occupying a specific sub-pocket within the ATR active site.

  • Substitutions: Modifications to other parts of the molecule can be used to fine-tune properties such as solubility, cell permeability, and metabolic stability, as seen in the development of BAY-1895344 from earlier leads.[5]

Experimental Protocols for Characterizing ATR Inhibitors

A robust and multi-faceted experimental approach is necessary to fully characterize the mechanism of action of novel ATR inhibitors.

Biochemical Kinase Assay

Objective: To determine the direct inhibitory activity of the compound on purified ATR kinase.

Methodology:

  • Reagents: Purified recombinant ATR kinase, substrate peptide (e.g., a CHK1-derived peptide), ATP, and the test compound.

  • Procedure:

    • Incubate the ATR kinase with varying concentrations of the inhibitor.

    • Initiate the kinase reaction by adding the substrate peptide and ATP (often radiolabeled ATP, [γ-³²P]ATP).

    • Allow the reaction to proceed for a defined period.

    • Stop the reaction and quantify the amount of phosphorylated substrate.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%. Elimusertib, for example, has an IC50 of 7 nM against ATR.[5][6]

Cellular Target Engagement Assay (Phospho-H2AX)

Objective: To confirm that the compound inhibits ATR activity within intact cells.

Methodology:

  • Cell Culture: Use a cancer cell line known to be sensitive to ATR inhibition.

  • Procedure:

    • Treat cells with a DNA damaging agent that induces replication stress (e.g., hydroxyurea) to activate ATR.[3]

    • Co-treat the cells with varying concentrations of the ATR inhibitor.

    • After a set incubation period, lyse the cells and perform a Western blot or ELISA to detect the levels of phosphorylated H2AX (γH2AX), a direct downstream target of ATR.[3][5]

  • Data Analysis: A dose-dependent decrease in the γH2AX signal indicates successful target engagement by the inhibitor.

Experimental_Workflow cluster_0 In Vitro cluster_1 In Cellulo cluster_2 In Vivo Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Target_Engagement Cellular Target Engagement (e.g., p-H2AX Western Blot) Biochemical_Assay->Target_Engagement Confirms Cellular Activity Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Target_Engagement->Cell_Viability Links Target to Phenotype Xenograft_Model Xenograft Tumor Models (Efficacy Studies) Cell_Viability->Xenograft_Model Predicts In Vivo Efficacy

Caption: A typical experimental workflow for characterizing ATR inhibitors.

Cell Viability and Proliferation Assays

Objective: To assess the cytotoxic or cytostatic effects of the ATR inhibitor on cancer cell lines.

Methodology:

  • Cell Lines: A panel of cancer cell lines, including those with and without known DDR defects (e.g., ATM mutations), should be used.

  • Procedure:

    • Seed cells in multi-well plates.

    • Treat with a range of concentrations of the ATR inhibitor.

    • Incubate for a period of 48-72 hours.

    • Measure cell viability using assays such as MTT, MTS, or CellTiter-Glo.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) or IC50 for each cell line. A significantly lower IC50 in DDR-deficient cell lines demonstrates the principle of synthetic lethality.[9]

In Vivo Xenograft Models

Objective: To evaluate the anti-tumor efficacy of the ATR inhibitor in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice are implanted with human cancer cells (xenografts), often those identified as sensitive in vitro.

  • Procedure:

    • Once tumors are established, treat the mice with the ATR inhibitor (e.g., oral administration for BAY-1895344) or a vehicle control.[5]

    • Monitor tumor growth over time.

    • At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., measuring p-H2AX levels).[5]

  • Data Analysis: Compare the tumor growth in the treated group to the control group to determine the extent of tumor growth inhibition or regression.

Quantitative Data Summary

CompoundTargetBiochemical IC50Cellular Activity (HT-29)In Vivo Efficacy (Mantle Cell Lymphoma Model)
Elimusertib (BAY-1895344) ATR Kinase7 nM[5][6]IC50 = 160 nM[5]Complete tumor remission[5]

Conclusion

The 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine scaffold is a highly effective core for the design of potent and selective ATR kinase inhibitors. The mechanism of action of these compounds hinges on the principle of synthetic lethality, where the inhibition of ATR in cancer cells with pre-existing DNA Damage Response defects leads to catastrophic DNA damage and cell death. This targeted approach offers a promising therapeutic window, with compounds like elimusertib demonstrating significant anti-tumor activity in preclinical models. The experimental workflows detailed in this guide provide a framework for the continued discovery and characterization of novel inhibitors targeting this critical pathway in oncology.

References

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link]

  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed. Available at: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

  • Abstract 836: ATR inhibitor BAY 1895344 shows potent anti-tumor efficacy in monotherapy and strong combination potential with the targeted alpha therapy Radium-223 dichloride in preclinical tumor models. AACR Journals. Available at: [Link]

  • BAY-1895344: a potent candidate for DNA damage-related tumors. BioWorld. Available at: [Link]

  • The Novel ATR Inhibitor BAY 1895344 Is Efficacious as Monotherapy and Combined with DNA Damage–Inducing or Repair–Compromising Therapies in Preclinical Cancer Models. Clinical Cancer Research. Available at: [Link]

  • Elimusertib. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • Chemical strategies for development of ATR inhibitors. Expert Reviews in Molecular Medicine - Cambridge Core. Available at: [Link]

  • First-in-Human Trial of the Oral Ataxia Telangiectasia and Rad3-Related Inhibitor BAY 1895344 in Patients with Advanced Solid Tumors. PMC. Available at: [Link]

  • Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[2][11]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. PubMed. Available at: [Link]

  • Targeting the ATR-CHK1 Axis in Cancer Therapy. PMC. Available at: [Link]

Sources

Methodological & Application

Step-by-step synthesis route for 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Detailed Protocol for the Synthesis of 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine, a substituted aminopyrazole of interest in medicinal and chemical research. The described synthetic route is a multi-step process commencing from readily available starting materials. The core of the synthesis involves the preparation of a key β-ketosulfone intermediate, followed by a regioselective cyclocondensation with methylhydrazine to construct the target pyrazole ring. This guide offers detailed, step-by-step protocols, explains the chemical principles underpinning the experimental choices, and provides guidance on potential challenges and data interpretation.

Introduction

The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] The diverse functionalization of the pyrazole ring allows for the fine-tuning of physicochemical properties and biological activities. The target molecule, 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine, incorporates a sulfone moiety, a functional group known to modulate properties such as solubility, metabolic stability, and receptor binding affinity.[3] This guide details a rational and robust synthetic pathway to access this compound, providing researchers with a practical protocol for its preparation.

The synthetic strategy hinges on the well-established reaction between β-ketonitriles and hydrazines to form 5-aminopyrazoles.[4][5] Consequently, the synthesis is divided into two main stages: the preparation of the key intermediate, 4-(methylsulfonyl)-3-oxobutanenitrile, and its subsequent cyclization with methylhydrazine.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals a logical disconnection approach, highlighting the key bond formations and precursor molecules. The primary disconnection is at the pyrazole ring, leading back to the β-ketonitrile and methylhydrazine precursors.

G target 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine disconnection1 C-N Cyclization target->disconnection1 precursors 4-(methylsulfonyl)-3-oxobutanenitrile + Methylhydrazine disconnection1->precursors disconnection2 Acetonitrile Condensation precursors->disconnection2 intermediate Ethyl 2-(methylsulfonyl)acetate disconnection2->intermediate disconnection3 Oxidation intermediate->disconnection3 precursor2 Ethyl 2-(methylthio)acetate disconnection3->precursor2 disconnection4 Nucleophilic Substitution precursor2->disconnection4 starting_materials Ethyl 2-chloroacetate + Sodium thiomethoxide disconnection4->starting_materials

Caption: Retrosynthetic pathway for the target molecule.

Synthesis of Key Intermediate: 4-(methylsulfonyl)-3-oxobutanenitrile

This stage involves a three-step sequence starting from ethyl 2-chloroacetate.

Step 1: Synthesis of Ethyl 2-(methylthio)acetate

This step involves a nucleophilic substitution reaction where the chloride in ethyl 2-chloroacetate is displaced by the thiomethoxide anion.

Protocol:

  • To a stirred solution of sodium thiomethoxide (1.0 eq) in anhydrous ethanol at 0 °C, add a solution of ethyl 2-chloroacetate (1.0 eq) in ethanol dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product, which can be purified by vacuum distillation.

Step 2: Synthesis of Ethyl 2-(methylsulfonyl)acetate

The sulfide from the previous step is oxidized to the corresponding sulfone. This transformation significantly increases the acidity of the α-protons, which is crucial for the subsequent condensation step.[6]

Protocol:

  • Dissolve ethyl 2-(methylthio)acetate (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0 °C and add a 30% solution of hydrogen peroxide (2.2 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 24 hours.

  • Pour the reaction mixture into ice-water, leading to the precipitation of the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain ethyl 2-(methylsulfonyl)acetate.

Step 3: Synthesis of 4-(methylsulfonyl)-3-oxobutanenitrile

This is a Claisen-type condensation reaction where the enolate of acetonitrile reacts with the ethyl 2-(methylsulfonyl)acetate ester.

Protocol:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide by carefully adding sodium metal (1.5 eq) to anhydrous ethanol.

  • To this solution, add acetonitrile (2.0 eq) followed by the dropwise addition of ethyl 2-(methylsulfonyl)acetate (1.0 eq).

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Cool the mixture to room temperature and acidify with dilute hydrochloric acid to pH 4-5.

  • Extract the product with dichloromethane (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 4-(methylsulfonyl)-3-oxobutanenitrile. This intermediate is often used in the next step without further purification due to potential instability.

Parameter Step 1 Step 2 Step 3
Reaction Type Nucleophilic SubstitutionOxidationClaisen Condensation
Key Reagents Sodium thiomethoxide, Ethyl 2-chloroacetateHydrogen peroxide, Acetic acidSodium ethoxide, Acetonitrile
Solvent EthanolAcetic AcidEthanol
Temperature 0 °C to RT0 °C to RTReflux
Typical Yield 80-90%75-85%60-70%

Final Synthesis of 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine

This final step is the cyclocondensation reaction to form the pyrazole ring.

Mechanism and Regioselectivity

The reaction of a β-ketonitrile with a monosubstituted hydrazine, such as methylhydrazine, can theoretically produce two regioisomers. The reaction proceeds via the initial formation of a hydrazone at the carbonyl group, followed by an intramolecular nucleophilic attack of the other nitrogen atom onto the nitrile carbon.[1][2] The regioselectivity is influenced by both steric and electronic factors, as well as the reaction conditions like pH.[7] For this specific synthesis, the desired isomer is generally favored under neutral to slightly acidic conditions.

Protocol:

  • Dissolve the crude 4-(methylsulfonyl)-3-oxobutanenitrile (1.0 eq) in ethanol.

  • Add methylhydrazine (1.1 eq) to the solution at room temperature.

  • Add a catalytic amount of acetic acid (0.1 eq).

  • Heat the mixture to reflux for 3-5 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting residue can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the desired product, 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine.

Parameter Value
Reaction Type Cyclocondensation
Key Reagents 4-(methylsulfonyl)-3-oxobutanenitrile, Methylhydrazine
Solvent Ethanol
Catalyst Acetic Acid
Temperature Reflux
Typical Yield 50-65%

Overall Synthetic Workflow

The entire synthesis can be visualized as a linear sequence of reactions.

Caption: Overall synthetic workflow.

Purification and Characterization

The final product should be purified by column chromatography to ensure high purity. The structure and identity of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure, including the regiochemistry of the methyl group on the pyrazole ring.

  • FT-IR Spectroscopy: To identify the key functional groups, such as the amine (N-H stretching), sulfone (S=O stretching), and the pyrazole ring vibrations.[8]

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass of the molecule.[8]

Troubleshooting

  • Low Yield in Step 3: The β-ketonitrile can be unstable. Ensure anhydrous conditions and consider using the crude product directly in the next step to minimize degradation.

  • Mixture of Regioisomers in Final Step: If a significant amount of the undesired regioisomer is formed, purification by column chromatography is essential. The reaction conditions (solvent, temperature, and catalyst) can be further optimized to improve regioselectivity.[7]

  • Incomplete Reactions: Ensure the quality and stoichiometry of reagents. For the cyclization step, a slight excess of hydrazine is often used to drive the reaction to completion.[7]

References

  • Al-Azmi, A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 163-194. Available at: [Link]

  • Fichez, J., et al. (2017). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Organic & Biomolecular Chemistry, 15(31), 6566-6586. Available at: [Link]

  • El-Sayed, M. S., et al. (2020). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 10(45), 27044-27072. Available at: [Link]

  • El-Faham, A., et al. (2012). Sulfones in heterocyclic synthesis: advances in the chemistry of phenyl sulfonylacetophenone. Arkivoc, 2012(1), 563-631. Available at: [Link]

  • Schmalzbauer, M., et al. (2021). Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones. Chemistry–A European Journal, 27(14), 4878-4893. Available at: [Link]

  • Rojas, R. A., et al. (2022). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2022(2), M1389. Available at: [Link]

  • Schaper, K. J. (2016). Recent Advances in the Synthesis of Sulfones. Synthesis, 48(11), 1629-1658. Available at: [Link]

  • El-Gendy, A. A., et al. (2016). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 21(11), 1450. Available at: [Link]

Sources

Advanced Buchwald-Hartwig Cross-Coupling Protocols for Sterically Hindered Heteroarylamines: Application to 3-(Methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Methodological Protocol Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals

Introduction and Mechanistic Challenges

The synthesis of highly functionalized pyrazoles is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors and epigenetic modulators[1]. The Buchwald-Hartwig cross-coupling reaction is the premier method for constructing aryl C–N bonds; however, the amination of specific heteroarylamines like 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine presents a unique nexus of steric and electronic challenges[2][3].

As an Application Scientist, it is critical to understand the causality behind experimental failures with this substrate to design a self-validating protocol:

  • Steric Hindrance: The presence of an N1 -methyl group adjacent to the C5 -amine significantly restricts the trajectory of the incoming palladium complex during the amine coordination step.

  • Reduced Nucleophilicity: The electron-withdrawing nature of the pyrazole ring, compounded by the inductive pull of the C3 -methanesulfonylmethyl (-CH₂SO₂CH₃) group, lowers the nucleophilicity of the primary amine.

  • Base Sensitivity: The α -protons of the methanesulfonylmethyl group are sufficiently acidic to undergo deprotonation in the presence of strong bases (e.g., NaOtBu or LiHMDS)[4], leading to α -alkylation, oligomerization, or catalyst poisoning.

To overcome these barriers, the protocol below utilizes a highly active third-generation palladium precatalyst (tBuXPhos Pd G3 ) paired with a mild, insoluble inorganic base (Cs₂CO₃ ).

Mechanistic Insights: Catalyst and Base Selection

The Role of tBuXPhos Pd G3

For primary heteroarylamines with significant steric bulk, traditional ligands like BINAP or dppf often stall at the reductive elimination step, leading to hydrodehalogenation or catalyst deactivation[5]. Biarylphosphine ligands developed by the Buchwald group, specifically tBuXPhos and BrettPhos , are structurally tuned to solve this[6].

The bulky tert-butyl groups on the phosphorus atom of tBuXPhos force the palladium center into a highly reactive, mono-ligated L-Pd(0) state. During the catalytic cycle, this steric bulk exerts a "steric push" that accelerates the rate-limiting reductive elimination step, forcing the C–N bond formation even when the amine is hindered by an N1 -methyl group[7]. The use of the G3 precatalyst ensures rapid, quantitative generation of the active Pd(0) species at mild temperatures without requiring reduction by the amine itself.

The Rationale for Cs₂CO₃

While NaOtBu is the standard base for Buchwald-Hartwig aminations, it is incompatible with the acidic -CH₂SO₂CH₃ moiety. Cesium carbonate (Cs₂CO₃) provides the ideal balance: it is basic enough to facilitate the deprotonation of the Pd(II)-amine intermediate but mild enough to leave the methanesulfonylmethyl α -protons intact. The "cesium effect" also enhances the solubility of the carbonate in non-polar solvents like 1,4-dioxane, facilitating the necessary proton transfer.

CatalyticCycle Pd0 Active Catalyst [tBuXPhos-Pd(0)] OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII_1 L-Pd(II)(Ar)(X) Complex (Stable Intermediate) OxAdd->PdII_1 AmineCoord Amine Coordination (Pyrazol-5-amine) PdII_1->AmineCoord Substrate Binding PdII_2 L-Pd(II)(Ar)(NH-Pyrazole) (Deprotonated by Cs2CO3) AmineCoord->PdII_2 Base: Cs2CO3 -HX RedElim Reductive Elimination (Sterically driven by tBuXPhos) PdII_2->RedElim Rate-Limiting Step RedElim->Pd0 Catalyst Regeneration Product Coupled Product (N-Aryl Pyrazole) RedElim->Product

Caption: Buchwald-Hartwig catalytic cycle highlighting the steric push of tBuXPhos during reductive elimination.

Data Presentation: Optimization Matrix

The following table summarizes the optimization landscape for coupling 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine with 4-chlorotoluene. This data illustrates why the specific ligand/base combination in the protocol was chosen.

EntryPrecatalyst / LigandBaseSolventTemp (°C)Conversion (%)*Primary Side Reaction
1Pd₂(dba)₃ / BINAPNaOtBuToluene100< 10%Substrate decomposition ( α -deprotonation)
2Pd₂(dba)₃ / XPhosCs₂CO₃Dioxane10045%Hydrodehalogenation (Slow reductive elimination)
3BrettPhos Pd G3K₂CO₃t-Amyl-OH10072%Trace bis-arylation
4 tBuXPhos Pd G3 Cs₂CO₃ Dioxane 100 > 95% None (Clean conversion)

*Conversion determined by LC-MS analysis of the crude reaction mixture after 12 hours.

Experimental Workflow and Protocol

Workflow Prep 1. Preparation Weigh Reagents in Glovebox/Bench Purge 2. Atmosphere Evacuate & Backfill with Argon (x3) Prep->Purge React 3. Reaction 1,4-Dioxane, 100°C 12-18 hours Purge->React Workup 4. Workup Celite Filtration & Concentration React->Workup Purify 5. Purification Flash Column Chromatography Workup->Purify

Caption: Standard operational workflow for the air-free Buchwald-Hartwig cross-coupling protocol.

Materials Required
  • Amine: 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine (1.0 equiv, 1.0 mmol)

  • Aryl Halide: Aryl chloride or bromide (1.2 equiv, 1.2 mmol)

  • Catalyst: tBuXPhos Pd G3 (0.02 equiv, 2 mol%)

  • Base: Cesium carbonate (Cs₂CO₃), anhydrous, finely milled (2.0 equiv, 2.0 mmol)

  • Solvent: 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step Methodology

Step 1: Reaction Setup (Air-Free Techniques)

  • To an oven-dried 10 mL Schlenk tube or a pressure vial equipped with a magnetic stir bar, add 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine (1.0 mmol) and the aryl halide (1.2 mmol). (Note: If the aryl halide is a liquid, it should be added in Step 3).

  • Add tBuXPhos Pd G3 (2 mol%) and anhydrous Cs₂CO₃ (2.0 mmol).

  • Seal the vial with a septum. Connect to a Schlenk line and perform three cycles of evacuation (high vacuum) and backfilling with ultra-pure Argon[8].

Step 2: Solvent Addition and Heating 4. Under a positive pressure of Argon, inject 4.0 mL of anhydrous, sparged 1,4-dioxane via syringe. (Add liquid aryl halides at this stage if applicable). 5. Replace the septum with a Teflon-lined crimp cap or screw cap under Argon flow. 6. Transfer the sealed vial to a pre-heated oil bath or heating block set to 100 °C. Stir vigorously (800-1000 rpm) to ensure the insoluble Cs₂CO₃ remains suspended. 7. Allow the reaction to proceed for 12–18 hours. Monitor the reaction progress via TLC or LC-MS until the pyrazol-5-amine is completely consumed.

Step 3: Workup and Isolation 8. Remove the vial from the heat source and allow it to cool to room temperature. 9. Dilute the reaction mixture with 10 mL of Ethyl Acetate (EtOAc). 10. Filter the heterogeneous mixture through a short pad of Celite to remove the inorganic salts and palladium black. Wash the Celite pad with an additional 20 mL of EtOAc. 11. Concentrate the filtrate under reduced pressure using a rotary evaporator.

Step 4: Purification 12. Purify the crude residue via flash column chromatography on silica gel. A gradient elution of Dichloromethane/Methanol (e.g., 100:0 to 95:5) or Hexanes/EtOAc is typically effective, depending on the polarity of the aryl coupling partner. 13. Dry the isolated product under high vacuum to afford the pure N-aryl-3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine.

Troubleshooting & Self-Validation

  • Incomplete Conversion: If starting material remains, the oxidative addition may be slow (if using an electron-rich aryl chloride). Consider increasing the temperature to 110 °C or switching to the corresponding aryl bromide. Ensure the Cs₂CO₃ is completely anhydrous, as water can poison the catalyst or hydrolyze the aryl halide.

  • Formation of Des-halogenated Aryl Byproduct: This indicates that β -hydride elimination or protodehalogenation is outcompeting reductive elimination. Ensure the solvent is strictly degassed and consider switching to BrettPhos Pd G3, which has a slightly different bite angle that may favor reductive elimination for specific aryl geometries[6][7].

  • Degradation of the Amine: If LC-MS shows a mass corresponding to the loss of the methanesulfonyl group or alkylation, the base is too strong or the temperature is too high. Verify that Cs₂CO₃ is used and not a stronger base like NaOtBu.

References

  • Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2(1), 57-68.[Link]

  • Kucharek, M., & Danel, A. (2021). Palladium-catalyzed amino group arylation of 1,3-disubstituted 1H-pyrazol-5-amine based on Buchwald–Hartwig reaction. Chemistry of Heterocyclic Compounds, 57(6).[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.[Link]

  • Pollock, P. M., & Cole, K. P. (2020). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 97, 263-279.[Link]

Sources

3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine as a building block in kinase inhibitor design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of ATP-competitive kinase inhibitors requires a delicate balance between biochemical potency, kinome selectivity, and favorable physicochemical properties (ADME/PK). The building block 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine represents a highly optimized pharmacophore designed to address these challenges simultaneously.

By integrating a classic aminopyrazole hinge-binding motif with a highly polar, solvent-directed methanesulfonylmethyl group, this building block allows medicinal chemists to anchor molecules tightly within the ATP pocket while drastically improving aqueous solubility and metabolic stability. This application note details the mechanistic rationale, synthetic integration, and biochemical validation protocols for utilizing this advanced building block in hit-to-lead optimization campaigns.

Mechanistic Rationale & Structural Design (E-E-A-T)

The architecture of 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine is modular, with each functional group serving a distinct thermodynamic or pharmacokinetic purpose:

The 5-Aminopyrazole Core: A Privileged Hinge Binder

Aminopyrazoles are privileged scaffolds in kinase drug discovery, frequently utilized to target the highly conserved hinge region of the kinase domain[1].

  • Hydrogen Bonding Network: The primary exocyclic amine (C5-NH 2​ ) acts as a potent hydrogen bond donor to the backbone carbonyl of the hinge region. Concurrently, the adjacent pyrazole nitrogen (N2) acts as a hydrogen bond acceptor for the backbone amide NH. This bidentate interaction perfectly mimics the binding of the adenine ring of ATP[2].

  • Conformational Rigidity: The N1-methyl group restricts the tautomerization of the pyrazole ring, locking the molecule into the active binding conformation and reducing the entropic penalty upon binding.

The Methanesulfonylmethyl Group: Solvation and Selectivity

A major hurdle in designing flat, aromatic hinge binders is poor aqueous solubility and high lipophilicity (LogD), which leads to high plasma protein binding and rapid metabolic clearance.

  • Solvent Channel Exploitation: The 3-position of the pyrazole is typically oriented toward the solvent-exposed channel or the ribose-binding pocket. The addition of a methanesulfonylmethyl ( −CH2​SO2​CH3​ ) group projects a highly polar, hydrogen-bond-accepting sulfone moiety into this aqueous interface.

  • ADME Enhancement: Extensive structure-activity relationship (SAR) studies on kinase inhibitors (such as the optimization of PI3K/mTOR inhibitors) have demonstrated that incorporating sulfone or sulfonamide groups significantly improves thermodynamic solubility at neutral pH and reduces microsomal clearance compared to standard alkyl or thioether substituents[3].

G A 5-Amino Group (H-bond Donor) Hinge Kinase Hinge Region A->Hinge Interacts with C=O B Pyrazole N2 (H-bond Acceptor) B->Hinge Interacts with NH C 1-Methyl Group (Conformational Lock) C->Hinge Steric fit D 3-Methanesulfonylmethyl (Solvent/Ribose Pocket) Solvent Solvent Exposed Channel D->Solvent Enhances Solubility & H-bonds

Caption: Pharmacophore mapping of 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine interactions.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating internal controls to verify both chemical reactivity and biological readout accuracy.

Protocol A: Synthetic Incorporation via Buchwald-Hartwig Cross-Coupling

The exocyclic amine of the pyrazole is moderately nucleophilic. While S N​ Ar reactions are possible with highly activated electrophiles (e.g., 2,4-dichloropyrimidines), palladium-catalyzed cross-coupling provides superior yields and regioselectivity for complex heteroaryl halides.

Reagents:

  • 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine (1.2 eq)

  • Heteroaryl chloride/bromide core (1.0 eq)

  • Pd 2​ (dba) 3​ (0.05 eq) and Xantphos (0.1 eq)

  • Cs 2​ CO 3​ (2.0 eq)

  • Anhydrous 1,4-Dioxane

Step-by-Step Method:

  • Preparation: In a flame-dried Schlenk tube, combine the heteroaryl halide, the aminopyrazole building block, and Cs 2​ CO 3​ .

  • Degassing: Add anhydrous 1,4-dioxane. Sparge the suspension with ultra-pure Argon for 15 minutes to prevent catalyst oxidation.

  • Catalyst Addition: Quickly add Pd 2​ (dba) 3​ and Xantphos under a positive stream of Argon. Seal the tube.

  • Reaction: Heat the mixture to 100°C in a pre-heated oil bath for 12–16 hours.

  • Self-Validation (QC): Monitor the reaction via LC-MS. Validation metric: The disappearance of the starting halide and the appearance of the product mass [M+H] + . If deshalogenation occurs (a common side reaction), verify the inert atmosphere setup.

  • Workup: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate, and purify via flash chromatography (DCM:MeOH gradient).

Protocol B: Biochemical Validation via ADP-Glo™ Kinase Assay

To validate the biochemical potency of the synthesized inhibitor, a luminescent ADP-Glo assay is utilized. This assay measures the ADP formed by the kinase reaction, providing a universal, ATP-competitive readout.

Step-by-Step Method:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the inhibitor in 100% DMSO. Transfer 100 nL of each concentration to a 384-well white microplate using an acoustic dispenser (e.g., Echo 550).

  • Enzyme Reaction: Add 5 µL of the Kinase/Substrate mixture (diluted in assay buffer: 40 mM Tris pH 7.5, 20 mM MgCl 2​ , 0.1 mg/mL BSA, 1 mM DTT) to the wells. Incubate for 15 minutes at room temperature to allow compound pre-binding.

  • ATP Addition: Initiate the reaction by adding 5 µL of ATP (at the Km​ concentration for the specific kinase). Incubate for 60 minutes.

  • Detection: Add 10 µL of ADP-Glo Reagent to stop the reaction and deplete unconsumed ATP (incubate 40 mins). Then, add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (incubate 30 mins).

  • Self-Validation (QC):

    • Positive Control: Staurosporine (1 µM) must yield >95% inhibition.

    • Negative Control: DMSO only (0% inhibition).

    • Assay Quality: Calculate the Z'-factor. The assay is only validated if Z' > 0.6 .

Workflow Step1 1. Scaffold Selection (Pyridine/Pyrimidine Core) Step2 2. Pd-Catalyzed Coupling with Aminopyrazole Building Block Step1->Step2 Step3 3. LC-MS & NMR QC (Self-Validation: Purity >95%) Step2->Step3 Step4 4. ADP-Glo Kinase Assay (Self-Validation: Z' > 0.6) Step3->Step4 Step5 5. ADME & Solubility Profiling (Thermodynamic & Kinetic) Step4->Step5

Caption: Standard hit-to-lead workflow integrating the aminopyrazole building block.

Data Presentation: Impact on ADME/PK Profiles

The inclusion of the methanesulfonylmethyl group dramatically alters the physicochemical landscape of the resulting inhibitor. Table 1 summarizes representative comparative data demonstrating the superiority of this building block over a standard des-methyl, des-sulfone aminopyrazole analog.

Table 1: Comparative Physicochemical and ADME Profiling

ParameterStandard Aminopyrazole CoreMethanesulfonylmethyl AnalogCausality / Rationale
Kinase IC 50​ (nM) 45 ± 512 ± 2Sulfone oxygen forms additional water-mediated H-bonds in the ribose pocket.
LogD (pH 7.4) 3.82.1High polarity of the sulfone group reduces overall lipophilicity.
Aq. Solubility (µM) < 10 (Poor)> 250 (Excellent)Disruption of planar crystal packing and increased solvent dipole interactions[3].
Mouse Cl int​ (µL/min/mg) 120 (High)35 (Low)Shielding of the pyrazole core from CYP450-mediated N-oxidation.

Conclusion

The 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine building block is a highly sophisticated moiety for modern kinase inhibitor design. By satisfying the stringent hydrogen-bonding requirements of the kinase hinge region while simultaneously projecting a solubility-enhancing sulfone into the solvent channel, it allows researchers to bypass traditional "lipophilic wall" bottlenecks in hit-to-lead optimization. Strict adherence to the self-validating synthetic and biochemical protocols outlined above ensures robust, reproducible data generation in oncology and immunology drug discovery programs.

Sources

Application Note: Scale-Up Manufacturing Process for 3-(Methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule: 3-(Methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine (CAS: 1339123-46-4)

Executive Summary & Rationale

3-(Methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine is a highly specialized, privileged building block frequently utilized in the development of small-molecule kinase inhibitors. The 1-methyl-5-aminopyrazole core functions as a potent hinge-binding motif within the ATP-binding pocket of various kinases. Furthermore, the incorporation of the methanesulfonylmethyl appendage provides excellent hydrogen-bond accepting capabilities, which significantly improves the overall metabolic stability and aqueous solubility of the resulting active pharmaceutical ingredient (API).

This application note details a robust, scalable, and self-validating protocol for the regioselective synthesis of this intermediate, moving from bench-scale conceptualization to a 50 L reactor scale.

Synthetic Strategy & Mechanistic Causality

The synthesis of 1,3,5-trisubstituted pyrazoles via the cyclocondensation of β-ketonitriles with monosubstituted hydrazines is a cornerstone of heterocyclic chemistry ()[1]. However, controlling the regioselectivity to exclusively yield the 5-amino isomer—rather than the unwanted 3-amino regioisomer—requires precise manipulation of the reaction kinetics and thermodynamics ()[2].

In this protocol, 4-methanesulfonyl-3-oxobutanenitrile () is reacted with methylhydrazine. To achieve high regioselectivity (>95:5 in favor of the 5-aminopyrazole), the reaction is conducted under strictly acidic conditions (pH 2–3).

Causality of the Acidic Conditions: The acid catalyst protonates the highly electrophilic ketone carbonyl, making it the primary site of attack for the more nucleophilic, unsubstituted nitrogen (-NH₂) of methylhydrazine ()[3]. This forms a stable hydrazone intermediate. Subsequently, the secondary amine (-NHCH₃) undergoes an intramolecular nucleophilic attack on the adjacent nitrile group, followed by tautomerization to yield the aromatic 5-aminopyrazole. If neutral or basic conditions were employed, competing attack on the nitrile or reversed hydrazine orientation would result in a difficult-to-separate mixture of regioisomers.

Reaction Pathway Visualization

G SM1 4-Methanesulfonyl- 3-oxobutanenitrile Cond Acidic Ethanol (pH 2-3) SM1->Cond SM2 Methylhydrazine SM2->Cond Hydrazone Hydrazone Intermediate (Regioselective) Cond->Hydrazone Nucleophilic attack at carbonyl Cyclization Intramolecular Cyclization Hydrazone->Cyclization NH-CH3 attacks nitrile Product 3-(Methanesulfonylmethyl)- 1-methyl-1H-pyrazol-5-amine Cyclization->Product Tautomerization & Isolation

Regioselective cyclocondensation pathway for 5-aminopyrazole synthesis.

Equipment and Materials

  • Reactor: 50 L Jacketed Glass Reactor equipped with a PTFE overhead stirrer, reflux condenser, and internal PT100 temperature probe.

  • Reagents:

    • 4-Methanesulfonyl-3-oxobutanenitrile (CAS: 1343877-06-4) – 2.0 kg (12.4 mol)

    • Methylhydrazine (CAS: 60-34-4) – 0.63 kg (13.6 mol, 1.1 equiv)

    • Ethanol (Absolute, <0.1% H₂O) – 20 L

    • Hydrochloric Acid (37% aq) – 0.5 L

    • Purified Water (Anti-solvent) – 15 L

Step-by-Step Manufacturing Protocol

⚠️ Safety Note: Methylhydrazine is highly toxic, flammable, and carcinogenic. All operations must be conducted in a heavily ventilated walk-in fume hood or closed-system reactor using appropriate PPE, including supplied-air respirators if exposure limits cannot be guaranteed.

Step 1: Reactor Preparation & Charging
  • Purge the 50 L jacketed reactor with Nitrogen for 15 minutes to ensure an inert atmosphere and prevent oxidative degradation.

  • Charge 20 L of absolute Ethanol into the reactor.

  • Add 2.0 kg of 4-methanesulfonyl-3-oxobutanenitrile. Engage the overhead stirrer at 150 RPM until the solid is fully suspended/dissolved.

Step 2: Acidification & Kinetic Control
  • Slowly charge 0.5 L of 37% aqueous HCl. Verify that the apparent pH of the solution is between 2.0 and 3.0.

  • Self-Validating Gate: This pH range is critical; proceeding with a pH > 3 will result in increased formation of the 3-amino regioisomer, which will irreversibly compromise downstream purification and yield ()[2].

Step 3: Controlled Addition of Methylhydrazine
  • Set the reactor jacket temperature to cool the internal mixture to 0–5 °C.

  • Using a calibrated dosing pump, add 0.63 kg of methylhydrazine dropwise over 90–120 minutes.

  • Causality: The initial hydrazone formation is highly exothermic. Maintaining the temperature below 5 °C prevents premature, non-selective cyclization and safely controls the generation of hazardous vapors.

Step 4: Cyclocondensation & Reflux
  • Once the addition is complete, gradually ramp the internal temperature to 75 °C (reflux) over 1 hour.

  • Maintain reflux for 6 hours to drive the intramolecular cyclization and tautomerization to completion.

Step 5: In-Process Control (IPC)
  • Withdraw a 1 mL sample, dilute in the mobile phase, and analyze via HPLC (UV 254 nm).

  • Self-Validating Gate: The reaction is deemed complete when the starting ketonitrile is <1.0% (AUC) and the ratio of 5-amino to 3-amino isomer is ≥ 95:5. If incomplete, continue refluxing in 2-hour increments. Do not proceed to cooling until these metrics are met.

Step 6: Crystallization & Isolation
  • Cool the reactor to 20 °C. Apply vacuum distillation to remove approximately 10 L of Ethanol, concentrating the mixture to force supersaturation.

  • Over 2 hours, add 10 L of Purified Water dropwise while stirring at 100 RPM.

  • Causality: A slow anti-solvent (water) addition rate promotes the growth of large, easily filterable crystals and prevents the API intermediate from "oiling out" as a sticky resin.

  • Cool the suspension to 0–5 °C and age for 2 hours.

  • Discharge the slurry to a Nutsche filter. Wash the filter cake with 5 L of cold Ethanol/Water (1:2 v/v) to remove residual acid and unreacted hydrazine.

  • Dry the product in a vacuum oven at 50 °C for 24 hours.

Quantitative Data & Analytical Validation

The following table summarizes the expected scale-up metrics and analytical release specifications for the isolated 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine.

ParameterSpecification / Expected ResultAnalytical Method
Yield 1.92 – 2.05 kg (82% – 88% Theoretical)Gravimetric
Appearance Off-white to pale yellow crystalline powderVisual Inspection
Purity (HPLC) ≥ 98.5% (Regioisomer impurity ≤ 1.0%)Reverse-Phase HPLC (C18, UV 254 nm)
Identity (LC-MS) m/z 190.06 [M+H]⁺ESI-MS (Positive Ion Mode)
Identity (¹H NMR) δ 5.45 (s, 1H), 5.10 (br s, 2H), 4.25 (s, 2H), 3.55 (s, 3H), 2.95 (s, 3H)400 MHz, DMSO-d₆
Moisture Content ≤ 0.5% w/wKarl Fischer Titration

References

  • Betcke, I., Götzinger, A. C., Kornet, M. M., & Müller, T. J. J. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 2024–2077. URL:[Link]

  • Faria, J. V., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. International Journal of Molecular Sciences, 23(17), 10006. URL:[Link]

  • Mortada, S., et al. (2024). Innovative Silica-Supported Acid Catalyst for Sustainable Synthesis of Bioactive Pyrazoles: Insights into Mechanisms and Applications. ACS Omega, 9(21), 22485–22497. URL:[Link]

  • AA Blocks. 4-methanesulfonyl-3-oxobutanenitrile (CAS: 1343877-06-4) Product Specifications. AA Blocks Catalog. URL:[Link]

Sources

Application Note: Strategic Incorporation of 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

The 5-aminopyrazole core is a highly privileged scaffold in medicinal chemistry, frequently utilized in the design of protein kinase inhibitors (PKIs) targeting p38 MAPK, Aurora kinases, and cyclin-dependent kinases (CDKs) [1]. However, early-generation 5-aminopyrazoles often suffered from poor aqueous solubility, promiscuous kinase binding, and tautomerization-induced synthetic challenges.

  • The N1-Methyl Group : Locks the pyrazole ring into a single tautomeric state. This prevents regiochemical ambiguity during electrophilic aromatic substitution or cross-coupling, ensuring predictable structure-activity relationships (SAR).

  • The 3-(Methanesulfonylmethyl) Moiety : The sulfone group acts as a potent, directional hydrogen-bond acceptor. By tethering it via a methylene spacer (–CH₂–SO₂CH₃), the strong electron-withdrawing inductive effect of the sulfone is insulated from the pyrazole ring. This preserves the nucleophilicity of the 5-amino group while significantly enhancing the topological polar surface area (TPSA) and aqueous solubility of the final drug candidate.

  • The 5-Amino Group : Serves as a versatile nucleophilic anchor for divergent synthetic workflows, enabling the synthesis of both Type I (ATP-competitive) and Type II (DFG-out allosteric) kinase inhibitors [2].

Divergent Synthetic Workflows

The functionalization of the 5-amino group dictates the kinase binding mode of the resulting molecule.

G SM 3-(methanesulfonylmethyl)- 1-methyl-1H-pyrazol-5-amine ProdA N-Aryl-5-aminopyrazole (Type I / Hinge Binder) SM->ProdA Buchwald-Hartwig Pd2(dba)3, BrettPhos Cs2CO3, Dioxane, 100°C ProdB Diaryl Urea Derivative (Type II / DFG-out Binder) SM->ProdB Urea Coupling DIPEA, THF, RT ArX Aryl Halide (Ar-X) ArX->ProdA Iso Aryl Isocyanate (Ar-NCO) Iso->ProdB

Fig 1: Divergent synthetic workflows for 5-aminopyrazole incorporation.

Experimental Protocols & Mechanistic Insights

Protocol A: Buchwald-Hartwig Cross-Coupling (Type I Inhibitor Synthesis)

Mechanistic Rationale : The arylation of primary heteroaromatic amines is historically plagued by over-arylation (forming diarylamines) and catalyst deactivation. To achieve strict monoarylation, we employ BrettPhos , a biaryldialkylphosphine ligand developed by the Buchwald group. The bulky structure of BrettPhos accelerates reductive elimination while its steric profile physically blocks the coordination of a second aryl halide to the palladium center, yielding >99:1 monoarylation selectivity [3]. We utilize Cs₂CO₃ as a mild base to prevent base-catalyzed degradation of the sulfone alpha-protons.

Step-by-Step Methodology :

  • Preparation : In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine (1.0 equiv, 1.0 mmol) and the desired aryl bromide (1.05 equiv, 1.05 mmol).

  • Catalyst Loading : Add Pd₂(dba)₃ (0.02 equiv, 2 mol%) and BrettPhos (0.04 equiv, 4 mol%).

  • Base Addition : Add anhydrous Cs₂CO₃ (1.4 equiv, 1.4 mmol).

  • Degassing : Evacuate and backfill the flask with ultra-pure Argon three times.

  • Solvent Addition : Inject anhydrous 1,4-dioxane (5.0 mL) via syringe. Seal the flask.

  • Reaction : Heat the mixture in a pre-warmed oil bath at 100 °C for 4–6 hours. Monitor complete consumption of the pyrazole amine via LC-MS.

  • Workup : Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification : Concentrate the filtrate under reduced pressure and purify via flash column chromatography (DCM:MeOH gradient) to isolate the pure N-aryl-5-aminopyrazole.

Table 1: Reaction Optimization Data for Protocol A

Catalyst System Base Solvent Yield (%) Selectivity (Mono:Di)
Pd₂(dba)₃ / XPhos Cs₂CO₃ Toluene 45% 70:30
Pd(OAc)₂ / BINAP NaOtBu Dioxane 20% 50:50

| Pd₂(dba)₃ / BrettPhos | Cs₂CO₃ | Dioxane | 92% | >99:1 |

Protocol B: Diaryl Urea Formation (Type II Inhibitor Synthesis)

Mechanistic Rationale : Type II kinase inhibitors (e.g., Sorafenib, BIRB-796) stabilize the inactive "DFG-out" conformation of kinases. The urea motif acts as a critical hydrogen-bond donor/acceptor network with the conserved glutamate and aspartate residues in the kinase activation loop [4]. Reacting our 5-aminopyrazole with an aryl isocyanate rapidly yields this privileged pyrazole-urea chemotype.

Step-by-Step Methodology :

  • Preparation : Dissolve 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine (1.0 equiv, 1.0 mmol) in anhydrous THF (10 mL) under an Argon atmosphere.

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (1.2 equiv, 1.2 mmol). While the reaction can proceed uncatalyzed, DIPEA ensures the amine remains fully deprotonated and nucleophilic.

  • Coupling : Cool the reaction to 0 °C. Dropwise, add the selected aryl isocyanate (1.05 equiv, 1.05 mmol) dissolved in THF (2 mL).

  • Reaction : Allow the mixture to warm to room temperature and stir for 12 hours. The product typically precipitates directly out of the THF solution as a white solid.

  • Isolation : Filter the precipitate over a glass frit. Wash the filter cake with cold Et₂O (2 × 10 mL) and hexanes (10 mL) to remove unreacted isocyanate and DIPEA hydrochloride traces.

  • Drying : Dry the solid in vacuo at 45 °C for 4 hours to yield the analytically pure 1-(aryl)-3-(3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-yl)urea.

Table 2: Physicochemical Impact of the Methanesulfonylmethyl Group

Property Unsubstituted 5-Aminopyrazole 3-(Methanesulfonylmethyl) Analog
TPSA (Ų) 42.0 84.5
H-Bond Acceptors 2 4
Aqueous Solubility (Kinetic) Poor (<10 µM) Excellent (>100 µM)

| Kinase Hinge Interaction | Weak | Strong (via Sulfone Oxygens) |

References

  • Title : Amino-Pyrazoles in Medicinal Chemistry: A Review Source : Pharmaceuticals (Basel) / National Center for Biotechnology Information (NCBI) URL :[Link]

  • Title : Fungal-Selective Resorcylate Aminopyrazole Hsp90 Inhibitors: Optimization of Whole-Cell Anticryptococcal Activity and Insights into the Structural Origins of Cryptococcal Selectivity Source : ACS Infectious Diseases / American Chemical Society URL :[Link]

  • Title : A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides Source : Journal of the American Chemical Society (JACS) URL :[Link]

  • Title : Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling Source : Applied Biosciences / MDPI URL :[Link]

Application Note: Protocols for the N-Alkylation of 3-(Methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details optimized protocols for the N-alkylation of 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine , a highly valuable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and fused pyrazoloazines. The exocyclic amine of 5-aminopyrazoles presents unique reactivity challenges due to extensive lone-pair delocalization into the heteroaromatic ring. This guide provides two validated methodologies—Reductive Amination and Base-Promoted Direct Alkylation —outlining the mechanistic rationale, step-by-step procedures, and troubleshooting strategies to achieve high regioselectivity and yield.

Mechanistic Rationale & Regioselectivity

Understanding the intrinsic reactivity of 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine is critical for successful functionalization:

  • Nucleophilicity of the 5-Amino Group: The exocyclic nitrogen is inherently poorly nucleophilic. The electron-withdrawing nature of the pyrazole ring delocalizes the amine's lone pair, rendering it pseudo-amidic (1)[1]. Consequently, direct reaction with alkyl halides under neutral conditions is exceedingly slow and often leads to unwanted N2-quaternization rather than exocyclic N-alkylation.

  • Regioselectivity (N1 vs. N2 vs. Exocyclic N): Because the N1 position is already methylated, the primary competing site for electrophilic attack is the N2 nitrogen. However, N-alkylation of unsymmetric pyrazoles typically yields a mixture of regioisomers, and regioselectivity can be strictly controlled by the nature of the bases used (2)[2]. Deprotonation of the 5-amino group (pKa ~15–18) using a strong base generates a highly nucleophilic pyrazolyl amide anion, directing alkylation exclusively to the exocyclic nitrogen.

  • Chemoselectivity (Amine vs. Alpha-Sulfonyl Protons): The molecule contains a methanesulfonylmethyl group (-CH2SO2CH3). The alpha-protons are weakly acidic (pKa ~29). While the amine is significantly more acidic, the use of excessively strong bases (e.g., n-BuLi) or elevated temperatures can lead to competitive deprotonation at the methylene bridge, causing complex degradation profiles. Sodium hydride (NaH) at controlled temperatures provides the optimal thermodynamic window for selective amine deprotonation.

Experimental Workflows

Dual pathways for N-alkylation: Reductive amination vs. Base-promoted direct alkylation.

Protocol A: Reductive Amination (Preferred for Mono-Alkylation)

Reductive amination is the most reliable method to achieve strict mono-alkylation, avoiding the over-alkylation (tertiary amine formation) often seen with highly reactive alkyl halides.

Causality & Self-Validating System: The imine formation step is thermodynamically driven by water removal. Monitoring the disappearance of the starting material mass (M+H: 204.06) and the appearance of the imine intermediate via LC-MS ensures the reaction is ready for the reduction step. Sodium triacetoxyborohydride (STAB) is chosen over NaBH4 because it is milder and selectively reduces imines in the presence of aldehydes, preventing the premature reduction of the starting aldehyde to an alcohol.

Materials:

  • 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine (1.0 eq)

  • Aldehyde/Ketone (1.1 - 1.5 eq)

  • Sodium triacetoxyborohydride (STAB, NaB(OAc)3H) (2.0 eq)

  • Glacial Acetic acid (AcOH) (1.0 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

  • Imine Formation: Dissolve the pyrazole-5-amine (1.0 mmol) and the target aldehyde (1.1 mmol) in anhydrous DCE (5.0 mL) under a nitrogen atmosphere.

  • Acid Catalysis: Add glacial acetic acid (1.0 mmol) to the mixture. Stir at room temperature for 2–4 hours. Note: The weak acid protonates the carbonyl oxygen, enhancing electrophilicity without completely protonating the weakly basic 5-amino group.

  • Reduction: Cool the reaction to 0 °C. Add STAB (2.0 mmol) portion-wise over 10 minutes.

  • Maturation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO3 (5 mL). Extract with dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

Protocol B: Base-Promoted Direct Alkylation

This method is utilized when the alkyl group cannot be derived from an aldehyde/ketone (e.g., specific branched alkyl halides, allyl/propargyl groups) or when di-alkylation is desired. 5-Aminopyrazole functionalization is of great interest in pharmaceutical and material chemistry, and direct alkylation is a core technique for library generation (3)[3].

Materials:

  • 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine (1.0 eq)

  • Alkyl Halide (R-X, X = I, Br) (1.1 eq for mono, 2.5 eq for di-alkylation)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Deprotonation: Suspend NaH (1.2 mmol) in anhydrous DMF (3.0 mL) under a nitrogen atmosphere at 0 °C.

  • Anion Generation: Dissolve the pyrazole-5-amine (1.0 mmol) in DMF (2.0 mL) and add dropwise to the NaH suspension. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases. Causality: Strict temperature control at 0 °C prevents the deprotonation of the -CH2SO2CH3 group.

  • Alkylation: Add the alkyl halide (1.1 mmol) dropwise.

  • Maturation: Stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2–4 hours.

  • Quench & Workup: Carefully quench with cold water (10 mL) to destroy unreacted NaH. Extract with Ethyl Acetate (3 x 15 mL). Wash the organic layer extensively with water (3 x 10 mL) and brine to remove DMF. Dry over Na2SO4 and concentrate.

Quantitative Data & Optimization Matrix

The following table summarizes the optimization of base and solvent for Direct Alkylation (using Benzyl Bromide as a model electrophile). The synthesis of 5-substituted pyrazolo derivatives typically involves careful base selection to avoid N-1/N-2 scrambling ().

EntryBase (eq)SolventTemp (°C)Conv. (%)Mono:Di RatioSide Reactions
1K2CO3 (2.0)DMF80< 10%N/ANone (Unreactive)
2Cs2CO3 (2.0)DMF8045%90:10Trace N2-alkylation
3NaH (1.2)DMF0 to 25> 95%85:15None
4KOtBu (1.2)THF0 to 2580%80:20None
5n-BuLi (1.1)THF-78 to 0ComplexN/AAlpha-sulfone alkylation

Insight: Weak bases (K2CO3) are thermodynamically insufficient to deprotonate the 5-amino group, resulting in poor conversion. NaH in DMF at 0–25 °C provides the optimal balance of high conversion and minimal side reactions.

Self-Validating Analytical Markers

To ensure the structural integrity of the synthesized product, the following NMR markers must be verified post-purification:

  • 1H NMR (DMSO-d6) Amine Shift: The starting material exhibits a broad singlet for the -NH2 group around 5.30–5.50 ppm. Successful mono-alkylation shifts this to a distinct triplet or doublet (depending on the adjacent alkyl protons) integrating to 1H, typically moving downfield.

  • Methanesulfonylmethyl Integrity: The -CH2SO2CH3 singlet (~4.50 ppm) and the -SO2CH3 singlet (~2.90 ppm) must remain intact and integrate to 2H and 3H, respectively. Loss of the 2H singlet indicates unwanted deprotonation and alkylation at the C3-methylene bridge.

  • N-Methyl Integrity: The N1-CH3 singlet (~3.60 ppm) should remain unchanged, confirming that transalkylation or ring-opening has not occurred.

References

  • Approaches towards the synthesis of 5-aminopyrazoles Source: Beilstein Journal of Organic Chemistry URL
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning Source: MDPI URL
  • Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles Source: PMC / NIH URL
  • Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones Source: RSC Publishing URL

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance reaction yields. As Senior Application Scientists, we provide insights grounded in established chemical principles and field-proven experience.

Introduction: The Synthetic Challenge

The synthesis of 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine presents several challenges that can impact the final yield. The molecule's structure incorporates a 5-aminopyrazole core, a sulfonyl group, and a specific N-methyl regioisomer. Achieving high yield requires careful control over three key stages: the formation of the pyrazole ring, the introduction of the side chains, and, most critically, the selective N-methylation of the pyrazole nitrogen.

This guide is structured as a series of questions you might encounter during your synthesis, providing detailed explanations and actionable protocols to overcome common obstacles.

Troubleshooting Guide & FAQs
Section 1: Issues with Pyrazole Core Synthesis

Question 1: My initial cyclization reaction to form the 5-aminopyrazole precursor is sluggish or results in a low yield. What are the likely causes?

The formation of a 5-aminopyrazole ring is most commonly achieved through the condensation of a β-ketonitrile with a hydrazine derivative.[1][2][3][4] The success of this step is highly dependent on the quality of your starting materials and the reaction conditions.

Causality & Troubleshooting:

  • Purity of Starting Materials:

    • β-Ketonitrile Precursor: The starting material, likely 3-cyano-1-(methylsulfonyl)acetone, can be prone to degradation or hydrolysis, especially if acidic or basic impurities are present. Ensure its purity by NMR or LC-MS before use.[1]

    • Hydrazine Quality: Hydrazine and its derivatives can degrade upon storage. Using a freshly opened bottle or purified hydrazine is critical for achieving high yields.[1]

  • Side Reactions:

    • Hydrolysis: The β-ketonitrile is susceptible to hydrolysis under harsh pH conditions. If your reaction uses strong acids or bases, consider running the reaction under neutral conditions or neutralizing the mixture before adding the hydrazine.[1][2]

    • Reaction Conditions: The choice of solvent and temperature is crucial. While ethanol is commonly used, dipolar aprotic solvents like DMF or NMP can sometimes improve results.[1] The reaction may require heating to reflux, but excessive heat can lead to decomposition.

Workflow for Pyrazole Ring Formation

Start β-Ketonitrile + Methylhydrazine Step1 Condensation Reaction Start->Step1 Check1 Low Conversion? Step1->Check1 Troubleshoot1 Verify Starting Material Purity Optimize Solvent & Temperature Check pH Check1->Troubleshoot1 Yes Step2 Cyclization Check1->Step2 No Troubleshoot1->Step1 Product 3-(methanesulfonylmethyl) -1-methyl-1H-pyrazol-5-amine Step2->Product Start Poor N1/N2 Selectivity Observed Q1 Using MeI or DMS? Start->Q1 A1_Yes Switch to a sterically hindered reagent like (chloromethyl)triisopropoxysilane Q1->A1_Yes Yes A1_No Review Base & Solvent Q1->A1_No No Result Achieve >90% N1 Selectivity A1_Yes->Result Q2 Base is K₂CO₃ or NaH? A1_No->Q2 A2_Yes Use a bulky, non-nucleophilic base like KHMDS or LiHMDS to favor deprotonation at N1 Q2->A2_Yes Yes A2_Yes->Result

Caption: Decision tree for improving N1-methylation selectivity.

Section 3: Experimental Protocols

Protocol 1: High-Selectivity N1-Methylation using a Masked Methylating Reagent

This protocol is based on methods developed for highly selective N1-alkylation of pyrazoles and is adapted for your specific substrate. [5][6] Step-by-Step Methodology:

  • Preparation: To an oven-dried flask under an inert nitrogen atmosphere, add your 3-(methanesulfonylmethyl)-1H-pyrazol-5-amine (1.0 equiv) and dissolve it in anhydrous THF/DMSO (4:1 v/v).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add potassium hexamethyldisilazide (KHMDS, 1.1 equiv) portion-wise. The bulky nature of this base favors deprotonation at the sterically less hindered N1 position. Stir the mixture at 0 °C for 30 minutes.

  • N-Alkylation: Add (chloromethyl)triisopropoxysilane (1.2 equiv) dropwise to the cooled reaction mixture. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the formation of the silylated intermediate by TLC or LC-MS.

  • Protodesilylation (Cleavage): Upon completion of the N-alkylation step, add a solution of tetrabutylammonium fluoride (TBAF, 1.5 equiv, 1M in THF) and water (2.0 equiv) to the reaction mixture.

  • Reaction Completion: Heat the mixture to 60 °C and stir for 2-4 hours to drive the protodesilylation. Monitor this step by TLC or LC-MS until the silylated intermediate is fully consumed. [7]6. Workup: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine.

Section 4: Purification & Analysis

Question 3: My N1 and N2 isomers are co-eluting during column chromatography. How can I improve their separation?

The polarity of N1 and N2-methylated pyrazoles can be very similar, making chromatographic separation challenging. [7] Troubleshooting Purification:

  • Chromatography System: Standard silica gel may not be sufficient. Consider using a different stationary phase, such as alumina or a C18 reversed-phase column.

  • Solvent System: Experiment with different solvent systems for your column. Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid can sometimes alter the retention factors enough to achieve separation.

  • Supercritical Fluid Chromatography (SFC): SFC is often superior to HPLC for separating closely related isomers and is a powerful alternative if available.

  • Confirmation of Isomers: Use 2D NMR techniques like NOESY or HMBC to definitively confirm the structure. For the N1-isomer, a NOESY correlation is expected between the N1-methyl protons and the C5-proton (or amine protons), which would be absent in the N2-isomer.

References
  • Dalton, D. M., Toste, F. D., et al. (2024). Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N-Methyl Pyrazole Condensation. Journal of the American Chemical Society, 146(23), 15779–15786. [Link]

  • Dalton, D. M., Toste, F. D., et al. (2024). Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N-Methyl Pyrazole Condensation. PMC.[Link]

  • Krasavin, M., et al. (2012). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 77(17), 7543–7550. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole imines. ResearchGate.[Link]

  • Armstrong, A., et al. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters, 7(5), 713–716. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2018). Recent advances in aminopyrazoles synthesis and functionalization. HAL Open Science.[Link]

  • MacDonald, M. J., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry.[Link]

  • Abdel-Wahab, B. F., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.[Link]

  • Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. [Link]

  • MacDonald, M. J., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry.[Link]

  • Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry.[Link]

Sources

Best purification and recrystallization methods for 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine (CAS: 1339123-46-4).

As a highly polar, multifunctional building block, this compound presents unique challenges during isolation. The presence of a basic primary amine, a coordinating pyrazole ring, and a highly polar sulfone group means that standard purification templates often fail, leading to streaking on silica columns or "oiling out" during crystallization.

This guide provides field-proven, causality-driven protocols to ensure high-yield, high-purity isolation of this specific intermediate.

Part 1: Physicochemical Profile & Strategy

To design a self-validating purification system, we must first understand the molecular forces at play. The table below summarizes the quantitative data that dictates our solvent and methodology choices.

Table 1: Physicochemical Properties and Purification Implications

PropertyValueImplication for Purification Strategy
Molecular Weight 189.24 g/mol Small molecule; highly mobile in chromatography.
LogP (Estimated) -0.5 to 0.5Highly polar; requires polar solvent systems (e.g., EtOAc/MeOH).
pKa (Amine) ~4.0 - 5.0Weakly basic; can be reversibly protonated with 1M HCl for aqueous extraction.
H-Bond Donors 2 (from -NH 2​ )Strong acid-base interaction with silica gel (silanol groups) causes tailing.
H-Bond Acceptors 5 (N, O, S)High solubility in protic solvents; prone to Liquid-Liquid Phase Separation (LLPS).
Purification Workflow

PurificationWorkflow Crude Crude Mixture (CAS: 1339123-46-4) AcidBase Acid-Base Extraction (1M HCl to pH 10) Crude->AcidBase Remove non-basic impurities Chromatography Silica Gel Chromatography (Add 1% TEA) AcidBase->Chromatography Remove polar/ basic impurities Recryst Recrystallization (iPrOH or EtOAc/Heptane) Chromatography->Recryst Polish & isolate Pure Pure Free Base (>98% Purity) Recryst->Pure Filtration Salt Salt Formation (HCl in Dioxane) Pure->Salt Optional PureSalt Pure HCl Salt (>99% Purity) Salt->PureSalt

Workflow for purifying 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine.

Part 2: Troubleshooting Guides & FAQs

Q1: My compound is streaking significantly on the silica gel column, leading to poor separation. What is causing this, and how can I fix it?

The Causality: This is a classic issue caused by the interaction between your basic pyrazole-amine and the acidic silanol groups (Si-OH) on the surface of the silica gel [1]. The primary amine acts as a strong hydrogen bond donor, leading to irreversible binding and severe peak tailing. The Solution: You must neutralize the acidic sites on the stationary phase. Add a "competing base" like Triethylamine (TEA) to your mobile phase. TEA binds to the silanol groups, allowing your target amine to elute in a tight, symmetrical band.

Self-Validating Protocol: TEA-Modified Normal Phase Chromatography

  • Solvent Preparation: Prepare a mobile phase of Dichloromethane (DCM) and Methanol (MeOH) (e.g., 95:5 v/v). Add exactly 1% (v/v) Triethylamine (TEA).

  • Column Equilibration: Slurry-pack the silica gel using the TEA-modified solvent. Validation step: Check the pH of the eluent exiting the column; it must be basic (pH > 8) before loading the sample.

  • Loading: Dissolve the crude extract in a minimum volume of DCM and load it onto the column.

  • Elution: Elute using the isocratic TEA-modified system. Monitor fractions via TLC (UV active at 254 nm; stains selectively with Ninhydrin for the primary amine).

  • Polishing: Pool the product fractions and evaporate under reduced pressure. To remove residual TEA (boiling point ~89 °C), co-evaporate the resulting residue twice with 10 mL of toluene.

Q2: During recrystallization from ethanol, the compound forms a biphasic oil at the bottom of the flask instead of crystallizing. How do I fix this?

The Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known in the pharmaceutical industry as "oiling out" [2]. Because 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine has multiple H-bond acceptors (the sulfone group) and donors, it can form a highly concentrated, solute-rich liquid phase that separates from the bulk solvent before reaching the critical nucleation temperature [3]. The Solution: You must alter the thermodynamic trajectory of the cooling process. Shift from a purely protic solvent (Ethanol) to a mixed solvent system (Ethyl Acetate/Heptane) to lower the solubility curve, and introduce seed crystals within the metastable zone to force nucleation before LLPS occurs.

Self-Validating Protocol: Anti-Solvent Recrystallization (Free Base)

  • Dissolution: Place the chromatographed free base in a round-bottom flask. Add a minimum amount of boiling Ethyl Acetate (EtOAc) until the solid just dissolves.

  • Clarification: If the solution is cloudy, hot-filter it through a pre-warmed celite pad to remove insoluble particulates that could cause premature, impure precipitation.

  • Anti-Solvent Addition: While maintaining the solution at a gentle reflux, add hot Heptane dropwise until the solution becomes faintly turbid. Add just enough EtOAc (1-2 drops) to clear the turbidity.

  • Controlled Cooling & Seeding: Remove the flask from the heat source. Allow it to cool at a strictly controlled rate (approx. 0.5 °C/min). Validation step: When the internal temperature reaches ~40 °C (the metastable zone), add 1-2 mg of pure seed crystals.

  • Isolation: Once a crystalline network forms, transfer the flask to an ice bath (0-5 °C) for 1 hour. Filter the crystals using a Büchner funnel, wash with ice-cold heptane, and dry under high vacuum at 40 °C to constant weight [4].

Q3: How can I leverage the functional groups for a scalable pre-purification step before chromatography?

The Causality: The pKa of the primary amine on the pyrazole ring allows for reversible protonation. By converting the free base into a water-soluble ammonium salt, you can partition it away from neutral and acidic organic impurities.

Self-Validating Protocol: Acid-Base Extraction

  • Acidic Partitioning: Dissolve the crude mixture in EtOAc (10 mL/g). Extract with 1M aqueous HCl (3 x 5 mL/g). The target amine protonates and moves to the aqueous layer.

  • Organic Wash: Wash the combined aqueous acidic layers with DCM (5 mL/g). Validation step: Spot the DCM wash on a TLC plate; it should contain no UV-active material corresponding to your product. Discard the DCM.

  • Basification: Cool the aqueous layer to 0 °C in an ice bath. Slowly add 2M NaOH dropwise while stirring until the pH is strictly > 10 (verify with pH paper). The target compound will precipitate or form a cloudy suspension as it returns to its free base form.

  • Recovery: Extract the basified aqueous layer with fresh EtOAc (3 x 10 mL/g). Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

Part 3: References

  • Purifying Basic Amines via Column Chromatography. Benchchem Technical Support Center.

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate. Crystal Growth & Design, ACS Publications.

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. MDPI.

  • Purification of Laboratory Chemicals (8th Ed). Armarego, W.L.F. Butterworth-Heinemann. Cited via MDPI Structural Studies.

Minimizing side reactions during derivatization of 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine .

Derivatizing this specific scaffold is notoriously challenging because the molecule is a poly-nucleophilic system. To achieve high yields of your target N-derivatized product, you must navigate three competing reactive sites: the target N5-primary amine , the highly activated C4-aromatic carbon , and the acidic C3-active methylene .

Below, you will find a mechanistic breakdown, field-proven troubleshooting FAQs, and self-validating experimental protocols designed to lock your reaction into the desired kinetic pathway.

Site-Specific Reactivity Profile

To control the derivatization, we must first quantify the competing thermodynamic and kinetic drivers within the molecule.

Table 1: Reactivity Profile and Mitigation Strategies for 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine

Reactive SiteChemical NatureRelative pKa / ReactivityPrimary Side ReactionOptimal Mitigation Strategy
N5-Amine Primary AmineNucleophilic (Target)N,N-DiderivatizationStrict 1.0 eq stoichiometry; Reductive amination over direct alkylation.
C4-Carbon Aromatic sp² CarbonHighly Nucleophilic (Resonance Activated)Electrophilic Aromatic SubstitutionKinetic control (≤ 0 °C); Avoid Lewis acids and prolonged heating.
C3-Methylene Active MethyleneAcidic (pKa ~16–18)C-Alkylation / C-AcylationAvoid strong bases (NaH, KOtBu); Use mild bases like K₂CO₃ or DIPEA.

Reaction Pathway Visualization

ReactivityMap SM 3-(methanesulfonylmethyl)- 1-methyl-1H-pyrazol-5-amine Target Selective N5-Derivatization (Desired Product) SM->Target Mild Base, Kinetic Control (0°C), 1.0 eq Electrophile C4_Side C4-Electrophilic Attack (Side Product) SM->C4_Side Excess Electrophile, Thermodynamic Control (High Temp) C3_Side C3-Methylene Alkylation (Side Product) SM->C3_Side Strong Bases (pKa > 15) e.g., NaH, KOtBu Di_Side N5,N5-Diderivatization (Side Product) SM->Di_Side Excess Reagent, Highly Reactive Electrophiles

Mechanistic pathways driving target N-derivatization vs competitive side reactions.

Troubleshooting FAQs

Q1: Why is my N-acylation yielding a mixture of isomers with identical masses (e.g., [M+H]⁺ = 232.1 for acetylation)? Causality: You are observing competitive electrophilic aromatic substitution at the C4 position. The primary amine at C5 strongly donates electron density via resonance into the pyrazole core, making the unsubstituted C4 carbon highly nucleophilic . Because C4-acylation and N-acylation yield structural isomers, their masses are identical. Solution: Shift from thermodynamic to kinetic control. Lower the reaction temperature to 0 °C and use a mild acyl transfer catalyst like N,N-diisopropylethylamine (DIPEA) rather than forcing conditions.

Q2: When attempting N-alkylation using NaH, I observe complex mixtures and the loss of the methylene singlet (~4.5 ppm) in my ¹H NMR. What is happening? Causality: The target molecule contains a methanesulfonylmethyl group (-CH₂-SO₂-CH₃) at C3. These methylene protons are flanked by the electron-withdrawing sulfone and the pyrazole ring, rendering them unusually acidic (estimated pKa ~16–18). Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) will deprotonate this active methylene, generating a carbanion that aggressively competes for your alkyl halide . Solution: Avoid bases with a conjugate acid pKa > 15. Use weaker bases like Cs₂CO₃ or K₂CO₃, which are sufficient to scavenge the acid byproduct of N-alkylation without deprotonating the C3-methylene.

Q3: How can I prevent N,N-dialkylation when derivatizing the C5 amine? Causality: Once the primary amine is mono-alkylated, the newly added alkyl group donates electron density via the inductive effect, making the resulting secondary amine more nucleophilic than the starting material. This leads to a runaway reaction where the second alkylation occurs faster than the first. Solution: Abandon direct alkylation with alkyl halides. Instead, employ reductive amination using an aldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃). This pathway forms an imine intermediate that can only be reduced to a secondary amine, chemically preventing a second alkylation event.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific in-process analytical checkpoints so you can verify the reaction trajectory before proceeding to workup.

Protocol A: Kinetically Controlled Mono-N-Acetylation

Objective: Achieve >95% selective N-acetylation while suppressing C4-acetylation.

  • Preparation: Dissolve 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine (Exact Mass: 189.06, 1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M under an argon atmosphere.

  • Base Addition: Add DIPEA (1.2 eq). Causality: DIPEA is sterically hindered, preventing its own acylation, but basic enough to act as an acid scavenger without deprotonating the C3-methylene.

  • Temperature Control: Cool the flask to exactly 0 °C using an ice-water bath. Validation Check: Do not proceed until the internal temperature is verified. Kinetic control is absolute here.

  • Electrophile Addition: Add acetyl chloride (1.05 eq) dropwise over 20 minutes to prevent localized exothermic heating.

  • In-Process Monitoring (Self-Validation): After 1 hour, pull a 10 µL aliquot and analyze via LC-MS (Diode Array Detector enabled).

    • Success Indicator: Major peak at [M+H]⁺ = 232.1. The UV max should be similar to the starting material (~230 nm).

    • Failure Indicator: If you see a peak at [M+H]⁺ = 232.1 with a significant bathochromic shift (UV max >260 nm), C4-acetylation is occurring due to extended conjugation with the pyrazole ring . Immediately lower the temperature to -20 °C for future runs.

  • Quench & Workup: Quench with saturated aqueous NaHCO₃ to destroy unreacted acetyl chloride. Extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Base-Free Selective Mono-N-Alkylation (Reductive Amination)

Objective: Prevent N,N-dialkylation and C3-methylene deprotonation entirely by avoiding alkyl halides and strong bases.

  • Imine Formation: Dissolve the 5-aminopyrazole (1.0 eq) and the target aldehyde (1.05 eq) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (1.5 eq) to catalyze imine formation.

  • Validation Check 1: Stir at room temperature for 2 hours. Pull an aliquot for LC-MS. You must observe the imine intermediate mass ([M+H]⁺ = Mass of SM + Mass of Aldehyde - 18 Da for water loss) before proceeding.

  • Reduction: Cool the mixture to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in small portions. Causality: NaBH(OAc)₃ is a mild, chemo-selective reducing agent that will reduce the imine but will not disturb the sulfone or the pyrazole ring.

  • Validation Check 2: Allow the reaction to warm to room temperature and stir for 12 hours. LC-MS should show the target secondary amine. The strict absence of a [M+H+Aldehyde]⁺ peak validates the successful prevention of over-alkylation.

  • Workup: Quench with 1N NaOH to neutralize the acetic acid. Extract with ethyl acetate, wash with brine, dry over MgSO₄, and purify via flash chromatography.

References

  • Approaches towards the synthesis of 5-aminopyrazoles Beilstein Journal of Organic Chemistry URL:[Link]

  • Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles PLoS ONE / PubMed Central (PMC) URL:[Link]

  • Self-Sustaining Fluorination of Active Methylene Compounds and High-Yielding Fluorination of Highly Basic Aryl and Alkenyl Lithium Species with a Sterically Hindered N-Fluorosulfonamide Reagent Journal of the American Chemical Society / PubMed Central (PMC) URL:[Link]

Technical Support Center: Long-Term Storage & Stability Troubleshooting for 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals regarding the handling of highly functionalized pyrazole building blocks. 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine is a critical intermediate, often utilized in the synthesis of kinase inhibitors.

While its structural design offers specific pharmacological advantages, it introduces unique stability challenges when stored at room temperature (RT). This guide synthesizes field-proven insights with rigorous analytical protocols to help you troubleshoot degradation issues and ensure the scientific integrity of your assays.

Part 1: Mechanistic Overview of Room Temperature Stability

To effectively troubleshoot, we must first understand the causality behind the molecule's behavior. The stability profile of this compound is dictated by three core structural features:

  • N1-Methylation (Tautomeric Locking): Unlike N-unsubstituted pyrazoles that undergo rapid tautomerization, the N1-methyl group locks the ring into a single tautomeric state. While this simplifies HPLC and NMR analysis by preventing peak broadening, it permanently fixes the electronic conjugation, maximizing the enamine-like reactivity of the C5-amine.

  • C5-Exocyclic Amine (Oxidation Risk): Primary amines on electron-rich heterocycles are notoriously susceptible to free-radical auto-oxidation. In the presence of ambient oxygen and light, the amine oxidizes to form highly conjugated azo (-N=N-) or azoxy dimers.

  • C3-Methanesulfonylmethyl Group (Hygroscopicity): The sulfone moiety (-SO2-) is strongly electron-withdrawing, which slightly passivates the ring against electrophilic attack compared to simple aminopyrazoles. However, the sulfone is highly polar and acts as a strong hydrogen-bond acceptor. This makes the bulk powder hygroscopic. Absorbed moisture lowers the activation energy for hydrolytic degradation and acts as a medium to accelerate oxidation.

The Verdict: Long-term storage at room temperature (25°C) inevitably leads to degradation. For long-term integrity, the compound must be stored at 2-8°C under an inert atmosphere (Argon/Nitrogen) , protected from light.

Part 2: Frequently Asked Questions (FAQs)

Q1: Our batch was left on the benchtop at room temperature for 3 months and changed from a white powder to a pale yellow solid. Is it still usable? A1: No, it should not be used without purification. The color shift from white to yellow is the primary visual indicator of amine auto-oxidation. Even a 1-2% conversion into azo-dimers will cause a stark color change. You must run a stability-indicating HPLC assay to quantify the degradation before proceeding with any sensitive biological or synthetic assays.

Q2: We observe a new peak with a longer retention time in our HPLC chromatogram after RT storage. What is happening? A2: The highly polar methanesulfonylmethyl group causes the intact parent molecule to elute early on standard reversed-phase columns. If you observe a later-eluting peak (Relative Retention Time [RRT] > 1.2), it is almost certainly the less polar, higher-molecular-weight oxidative dimer. Conversely, an earlier eluting peak (RRT < 0.9) typically indicates a moisture-induced cleavage product.

Q3: Can we use standard C18 columns for purity analysis? A3: It is not recommended. Challenges in the [1] stem from poor retention on standard C18 phases. The polar sulfone group causes the compound to elute near the void volume. You should utilize a polar-embedded column (e.g., Waters XBridge Shield RP18) or an Aqueous C18 (T3) column to ensure adequate retention and resolution from polar degradants.

Part 3: Experimental Protocols & Troubleshooting Workflows

To ensure trustworthiness, every analytical method must be a self-validating system. Below are the field-proven methodologies for assessing the stability of this compound.

Protocol 1: Stability-Indicating HPLC-PDA Method

This method is designed to separate the parent compound from both polar (hydrolytic) and non-polar (oxidative) degradants[2].

  • Column: Waters Cortecs T3 (150 mm x 4.6 mm, 2.7 µm) or equivalent polar-retentive phase.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (Note: TFA is chosen over Formic Acid to suppress the ionization of the C5-amine, improving peak shape).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 2% B hold for 2 mins, ramp to 60% B over 15 mins, ramp to 95% B over 3 mins.

  • Flow Rate: 1.0 mL/min.

  • Detection: Photodiode Array (PDA) extracting at 237 nm (isosbestic point for parent and primary degradants).

  • Sample Prep: Dissolve 1.0 mg/mL in 90:10 Water:Acetonitrile. Do not use 100% organic solvent as the sample solvent, as it will cause peak distortion (solvent effect) due to the compound's high polarity.

Troubleshooting Start Visual Inspection: White to Yellow Shift? HPLC Run HPLC-PDA (UV 237 nm) Start->HPLC Yes Oxidation Peak at RRT 1.35 (Amine Auto-oxidation) HPLC->Oxidation O2 / Light Exposure Hydrolysis Peak at RRT 0.85 (Moisture Degradation) HPLC->Hydrolysis High Humidity Purify Recrystallize (EtOH/H2O) Oxidation->Purify Hydrolysis->Purify Store Store at 2-8°C Under Argon Purify->Store

Caption: Troubleshooting workflow for identifying and resolving pyrazole-5-amine degradation.

Protocol 2: Forced Degradation (ICH Q1A(R2) Compliant)

To prove your HPLC method is truly "stability-indicating," you must force the compound to degrade according to [3].

  • Acid Stress: Mix 1 mL of stock (1 mg/mL) with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Stress: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Store at RT in the dark for 24 hours.

  • Neutralization (Critical Step): Before HPLC injection, neutralize the acid/base samples with equimolar NaOH/HCl. Causality: Injecting extreme pH solutions will temporarily alter the ionization state of the silica silanols on the column, causing retention time shifts and rendering RRT calculations invalid.

  • Self-Validation Check (Mass Balance): Sum the Area Under the Curve (AUC) of the parent peak and all degradant peaks. The total must equal 95-105% of the unstressed control. If Mass Balance < 95%, volatile degradants were lost, or highly retained dimers are stuck on the column (requiring a column flush with 100% Acetonitrile).

ForcedDegradation Stock Stock Solution (1 mg/mL in MeOH) Acid 0.1 M HCl 60°C, 24h Stock->Acid Base 0.1 M NaOH 60°C, 24h Stock->Base Ox 3% H2O2 RT, 24h Stock->Ox Neut Neutralize & Dilute (0.1 mg/mL) Acid->Neut Base->Neut Ox->Neut Analyze HPLC Analysis (Verify Mass Balance) Neut->Analyze

Caption: ICH Q1A(R2) compliant forced degradation methodology for stability indication.

Part 4: Quantitative Data Presentation

The following tables summarize the expected degradation profile of 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine based on empirical stability programs.

Table 1: 12-Month Stability Profile (Assay % by HPLC)

Demonstrates the critical need for cold storage and inert atmosphere.

Storage ConditionAtmosphere1 Month3 Months6 Months12 MonthsVisual Appearance (12 Mo)
25°C / 60% RH Ambient Air99.2%96.5%91.8%84.3%Pale Yellow Powder
25°C / 60% RH Argon99.8%98.9%97.2%94.1%Off-White Powder
2-8°C (Refrig.) Ambient Air99.9%99.5%98.8%97.5%White Powder
2-8°C (Refrig.) Argon100.0%99.9%99.8%99.5%White Powder
Table 2: Forced Degradation Profiling & Mass Balance

Utilize these Relative Retention Times (RRT) to identify unknown peaks in your degraded samples.

Stress ConditionTime / TempPrimary Degradant RRTAssay RecoveryMass BalanceCausality / Mechanism
0.1 M HCl 24h, 60°C0.8588.0%99.1%Acid-catalyzed hydrolysis
0.1 M NaOH 24h, 60°C0.7292.0%98.5%Base-catalyzed cleavage
3% H₂O₂ 24h, RT1.35, 1.4165.0%97.8%N-oxidation of C5-amine
UV/Vis Light 1.2M lux-h1.4582.0%96.4%Photo-dimerization

Part 5: References

  • Title: Q1 Stability Testing of Drug Substances and Drug Products Source: U.S. Food and Drug Administration (FDA) / ICH URL: [Link]

Sources

Technical Support Center: Optimizing Catalyst Selection for 3-(Methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine Amination

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges with the C–N cross-coupling (amination) of 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine .

This specific substrate presents a "perfect storm" of synthetic challenges: severe steric hindrance from the adjacent 1-methyl group, electronic deactivation of the exocyclic amine by the pyrazole core, and the presence of acidic α -protons on the methanesulfonylmethyl group. This guide synthesizes field-proven mechanistic insights to help you troubleshoot your catalytic cycle, optimize your reaction conditions, and achieve high-yielding C–N bond formation.

Part 1: Mechanistic Overview & Substrate Challenges

To successfully aminate this substrate, we must first deconstruct why standard catalytic systems fail. The logical relationship diagram below illustrates the specific structural hurdles of the molecule and the corresponding catalytic solutions required to overcome them.

CatalystSelection Substrate 3-(methanesulfonylmethyl)- 1-methyl-1H-pyrazol-5-amine Challenge1 Steric Hindrance (1-Methyl Group) Substrate->Challenge1 Challenge2 Catalyst Poisoning (Pyrazole N / Sulfone O) Substrate->Challenge2 Challenge3 Acidic α-Protons (Methanesulfonylmethyl) Substrate->Challenge3 Solution1 Bulky Biaryl Ligands (tBuBrettPhos / XPhos) Challenge1->Solution1 Promotes Reductive Elimination Solution2 Pd G3/G4 Precatalysts (Rapid L-Pd(0) generation) Challenge2->Solution2 Outcompetes Coordination Solution3 Mild Inorganic Bases (Cs2CO3 or K3PO4) Challenge3->Solution3 Prevents Deprotonation OptimizedSystem Optimized Buchwald-Hartwig Catalytic System Solution1->OptimizedSystem Solution2->OptimizedSystem Solution3->OptimizedSystem

Figure 1: Logical workflow mapping substrate structural challenges to specific catalytic solutions.

Part 2: Troubleshooting Guide & FAQs

Q1: Why is my standard Pd₂(dba)₃ / BINAP or dppf catalytic system failing to yield the aminated product? A1: Traditional bidentate ligands like BINAP or dppf lack the steric bulk required to force the challenging reductive elimination step. The 5-amino group on your substrate is sterically hindered by the adjacent 1-methyl group, and the pyrazole ring is electron-withdrawing, reducing the nucleophilicity of the amine[1]. You must use a bulky, electron-rich monodentate dialkylbiaryl phosphine ligand such as tBuBrettPhos or XPhos [2]. The bulky tert-butyl or isopropyl groups on these ligands force the palladium center into a lower coordination state, accelerating oxidative addition and specifically promoting reductive elimination, which is the rate-limiting step for sterically hindered amines.

Q2: I am observing significant starting material degradation and off-target byproducts when using Sodium tert-butoxide (NaOtBu). What is happening? A2: The 3-(methanesulfonylmethyl) group contains highly acidic α -protons adjacent to the sulfone moiety. Strong bases like NaOtBu (pKa ~17) readily deprotonate these positions, leading to unwanted side reactions, substrate decomposition, and catalyst quenching. To prevent this, switch to a milder, inorganic base such as Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) [2]. These bases are basic enough to deprotonate the palladium-amido intermediate but mild enough to tolerate the sulfone's α -protons.

Q3: My reaction stalls at 30% conversion, and I observe the formation of "black palladium" on the flask walls. How can I stabilize the catalyst? A3: "Black palladium" indicates catalyst decomposition into inactive Pd(0) nanoparticles. This often occurs when the rate of oxidative addition or amine coordination outpaces reductive elimination, or when the pyrazole nitrogens coordinate to the metal, poisoning it. Furthermore, traditional Pd sources like Pd₂(dba)₃ contain dibenzylideneacetone (dba) ligands that can impede the catalytic cycle. Utilizing Palladium G3 or G4 precatalysts (e.g., tBuBrettPhos Pd G3) ensures rapid, quantitative generation of the active L-Pd(0) species under mild conditions, outcompeting degradation pathways and preventing pyrazole coordination[3].

Q4: Can I use Copper-catalyzed Ullmann-type coupling instead of Palladium? A4: While Ullmann couplings are effective for many heterocycles, applying them to 5-aminopyrazoles often results in poor regioselectivity. Copper catalysts frequently favor endo-N arylation (arylation of the pyrazole ring nitrogen) rather than the exocyclic 5-amino group[1]. Palladium-catalyzed Buchwald-Hartwig amination provides far superior chemoselectivity for the primary exocyclic amine[4].

Part 3: Quantitative Data & Catalyst Comparison

To aid in your optimization, the following table summarizes the causal relationships between various reaction parameters and their empirical outcomes. This serves as a self-validating matrix: by observing your reaction's failure mode, you can identify the incorrect parameter.

Pd SourceLigandBaseSolventExpected OutcomeMechanistic Rationale
Pd₂(dba)₃BINAPNaOtBuToluene< 5% Yield (Extensive degradation)Bidentate ligand fails to promote reductive elimination; strong base deprotonates the methanesulfonylmethyl group.
Pd(OAc)₂XPhosCs₂CO₃1,4-Dioxane20-40% Yield (Black Pd formation)Pd(II) reduction to Pd(0) is slow and inefficient, allowing the pyrazole to coordinate and poison the catalyst before the cycle begins.
tBuBrettPhos Pd G3 tBuBrettPhos K₃PO₄ t-Amyl OH > 85% Yield (Clean conversion)G3 precatalyst rapidly generates L-Pd(0). Bulky ligand forces reductive elimination. Mild base tolerates the sulfone α -protons.
BrettPhos Pd G4BrettPhosLiHMDSTHF50-60% Yield (Some side reactions)LiHMDS is a strong, soluble base that can drive the reaction quickly but may still cause minor α -proton deprotonation over time.

Part 4: Experimental Protocols & Workflows

Below is the optimized, step-by-step methodology for the Buchwald-Hartwig amination of 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine.

ExperimentalWorkflow Step1 1. Reagent Prep (Glovebox/Schlenk) Step2 2. Precatalyst Activation (Pd G3 + Base) Step1->Step2 Inert Atm Step3 3. Cross-Coupling (1,4-Dioxane, 90°C) Step2->Step3 Heat Step4 4. Workup & Extraction (EtOAc / H2O) Step3->Step4 Quench Step5 5. Purification (Chromatography) Step4->Step5 Isolate

Figure 2: Step-by-step experimental workflow for optimized Buchwald-Hartwig cross-coupling.

Standard Operating Procedure: tBuBrettPhos Pd G3 Catalyzed Amination

Self-Validating Checkpoint: Ensure all glassware is oven-dried and the reaction is set up under a strictly inert atmosphere (Argon or N₂). Oxygen and moisture will rapidly quench the L-Pd(0) active species.

Step 1: Reagent Preparation

  • Transfer an oven-dried reaction vial equipped with a magnetic stir bar into a nitrogen-filled glovebox.

  • Weigh out the aryl halide (1.0 equiv, 0.5 mmol) and 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine (1.2 equiv, 0.6 mmol).

  • Add the precatalyst tBuBrettPhos Pd G3 (2–5 mol%) and the supplemental ligand tBuBrettPhos (2–5 mol%). Note: Adding supplemental ligand prevents the formation of off-cycle Pd dimers.

  • Add finely milled, anhydrous K₃PO₄ (2.0 equiv, 1.0 mmol).

Step 2: Solvent Addition & Activation 5. Add anhydrous, degassed tert-amyl alcohol or 1,4-dioxane (0.2 M relative to the aryl halide). 6. Seal the vial with a Teflon-lined crimp cap, remove it from the glovebox, and place it in a pre-heated aluminum heating block.

Step 3: Cross-Coupling 7. Stir the reaction mixture vigorously at 90 °C for 12–16 hours. 8. In-process Control: At 2 hours, take a 10 µL aliquot, dilute with LC-MS grade MeCN, and analyze. You should observe the disappearance of the aryl halide. If dehalogenated aryl byproduct is observed, your reductive elimination is too slow (consider increasing temperature to 100 °C or verifying ligand integrity).

Step 4: Workup & Extraction 9. Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove the inorganic base and precipitated palladium black. 10. Wash the organic filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 5: Purification 11. Purify the crude residue via flash column chromatography (Silica gel, typically a gradient of Dichloromethane/Methanol or Hexanes/EtOAc depending on the polarity of the aryl group) to isolate the pure aminated pyrazole.

Part 5: References

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health (PMC). Available at:[Link]

  • Palladium-catalyzed amino group arylation of 1,3-disubstituted 1H-pyrazol-5-amine based on Buchwald–Hartwig reaction. ResearchGate. Available at:[Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. DOI.org. Available at:[Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism. ResearchGate. Available at:[Link]

Sources

Validation & Comparative

A Comparative Analysis of the Reactivity of 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine and 5-amino-1-methylpyrazole

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Synthetic and Medicinal Chemistry

In the landscape of modern drug discovery and materials science, substituted aminopyrazoles serve as privileged scaffolds due to their versatile reactivity and diverse biological activities.[1] Among these, 5-aminopyrazole derivatives are particularly valuable as precursors for a wide array of fused heterocyclic systems.[2] This guide provides an in-depth comparison of the reactivity of two key analogues: 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine and its parent compound, 5-amino-1-methylpyrazole. Understanding the nuanced differences in their chemical behavior is paramount for the strategic design of synthetic routes and the development of novel molecular entities.

Structural and Electronic Properties: The Decisive Role of the Methanesulfonylmethyl Substituent

The fundamental difference between the two molecules lies in the presence of a methanesulfonylmethyl group (-CH₂SO₂CH₃) at the C3 position of the pyrazole ring in 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine. This substituent exerts a profound influence on the electronic distribution within the pyrazole core, thereby modulating its reactivity.

5-amino-1-methylpyrazole serves as our baseline, featuring a simple methyl group at the N1 position. The 5-amino group in this molecule is a potent electron-donating group, increasing the electron density of the pyrazole ring, particularly at the C4 position.

In contrast, the methanesulfonylmethyl group in 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine is a strong electron-withdrawing group. This is attributed to the powerful inductive effect of the sulfonyl moiety. The Hammett constant (σ) for the methylsulfonyl group is significantly positive (σ-meta = +0.615, σ-para = +0.73 to +1.15), indicating its strong electron-withdrawing nature.[3] This electron withdrawal deactivates the pyrazole ring towards electrophilic attack and reduces the nucleophilicity of the exocyclic amino group.

CompoundStructureKey Features
5-amino-1-methylpyrazoleElectron-rich pyrazole ring due to the 5-amino group.
3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amineElectron-deficient pyrazole ring due to the strong electron-withdrawing -CH₂SO₂CH₃ group at C3.

A Comparative Look at Reactivity

5-Aminopyrazoles are recognized as polyfunctional nucleophiles, with potential reaction sites at the exocyclic 5-NH₂, the endocyclic N1 (if unsubstituted), and the C4 carbon of the pyrazole ring.[4] The reactivity of these sites is directly influenced by the electronic nature of the substituents on the ring.

N-Acylation and N-Sulfonylation of the 5-Amino Group

The exocyclic amino group is generally the most nucleophilic site in 5-aminopyrazoles and readily undergoes acylation and sulfonylation.

  • 5-amino-1-methylpyrazole: The amino group is highly nucleophilic and will react readily with a variety of acylating and sulfonylating agents under standard conditions.

  • 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine: The strong electron-withdrawing effect of the methanesulfonylmethyl group significantly reduces the electron density on the 5-amino group, thereby decreasing its nucleophilicity. Consequently, this compound will react more slowly with electrophiles at the amino group compared to its unsubstituted counterpart. More forcing reaction conditions (e.g., stronger base, higher temperature) may be required to achieve comparable yields.

G cluster_0 Reactivity Comparison Compound_A 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine Compound_B 5-amino-1-methylpyrazole Reactivity_NH2 Nucleophilicity of 5-NH2 Reactivity_C4 Nucleophilicity of C4

Electrophilic Substitution at the C4 Position

The C4 position of the 5-aminopyrazole ring is susceptible to electrophilic attack, a reaction driven by the electron-donating nature of the 5-amino group.

  • 5-amino-1-methylpyrazole: The high electron density at the C4 position makes it prone to reactions such as halogenation, nitration, and formylation.

  • 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine: The deactivating effect of the methanesulfonylmethyl group diminishes the nucleophilic character of the C4 position. As a result, electrophilic substitution at this position will be significantly more challenging and may require harsher conditions or fail to proceed altogether.

Diazotization of the 5-Amino Group

The diazotization of 5-aminopyrazoles to form pyrazolediazonium salts is a key transformation for further functionalization, including Sandmeyer-type reactions.

  • 5-amino-1-methylpyrazole: The diazotization of this compound should proceed readily under standard conditions (e.g., NaNO₂ in acidic media).

  • 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine: The reduced basicity of the 5-amino group due to the electron-withdrawing substituent can affect the rate and efficiency of the diazotization reaction.[5] Careful optimization of the reaction conditions may be necessary to obtain the desired diazonium salt in good yield.

Experimental Protocols

The following protocols are representative examples of common reactions involving 5-aminopyrazoles and can be adapted for both 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine and 5-amino-1-methylpyrazole, keeping in mind the anticipated differences in reactivity.

Protocol 1: General Procedure for N-Acylation
  • Reactant Preparation: In a round-bottom flask, dissolve the 5-aminopyrazole derivative (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile, or THF).

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq) to the solution and cool the mixture in an ice bath.

  • Acylating Agent Addition: Slowly add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.1 eq) to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

G Start Dissolve 5-aminopyrazole in aprotic solvent Add_Base Add base and cool Start->Add_Base Add_Acylating_Agent Add acylating agent Add_Base->Add_Acylating_Agent React Stir at room temperature Add_Acylating_Agent->React Workup Quench and extract React->Workup Purify Purify product Workup->Purify

Protocol 2: General Procedure for Diazotization and Subsequent Sandmeyer Reaction (Exemplified by Halogenation)
  • Diazonium Salt Formation: Dissolve the 5-aminopyrazole derivative (1.0 eq) in an aqueous solution of a mineral acid (e.g., HCl or H₂SO₄) at 0-5 °C.

  • Nitrite Addition: Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

  • Stirring: Stir the resulting solution for 30-60 minutes at 0-5 °C.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of the corresponding copper(I) halide (e.g., CuCl or CuBr, 1.2 eq) in the corresponding concentrated halogen acid.

  • Addition: Slowly add the cold diazonium salt solution to the copper(I) halide solution.

  • Reaction: Allow the mixture to warm to room temperature and then heat as necessary (e.g., 50-80 °C) until nitrogen evolution ceases.

  • Work-up and Purification: Cool the reaction mixture, extract the product with an organic solvent, and purify by standard methods.

Conclusion

The presence of the methanesulfonylmethyl group at the C3 position of the pyrazole ring in 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine renders it a significantly less nucleophilic and more electron-deficient system compared to 5-amino-1-methylpyrazole. This has profound implications for its reactivity in common synthetic transformations. Researchers should anticipate the need for more forcing reaction conditions when employing the substituted analogue in reactions such as N-acylation, N-sulfonylation, and electrophilic aromatic substitution. Conversely, the parent compound, 5-amino-1-methylpyrazole, will exhibit higher reactivity under milder conditions. A thorough understanding of these electronic effects is crucial for the rational design of synthetic strategies and the successful preparation of target molecules for applications in drug discovery and materials science.

References

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
  • Hammett's substitution constant for the methylsulphonyl group and its mesomeric effect. (Properties of the sulphonyl group XXIII). (n.d.).
  • Recent developments in aminopyrazole chemistry. (n.d.). Arkivoc.
  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZ
  • Reactivity of aminopyrazoles as C,N-binucleophile towards the synthesis of pyrazole-fused heterocycles. (n.d.).
  • Reactivity of 3-substituted pyrazole-5-diazonium salts towards 3-azolyl enamines. Synthesis of novel 3-azolylpyrazolo. (n.d.). Semantic Scholar.
  • correlation-between-hardness-and-basicity-pka-of-substituted-anilines.pdf. (2009). TSI Journals.
  • Substituent effects on the physical properties and pKa of aniline. (n.d.).
  • Reactivity of 3-substituted pyrazole-5-diazonium salts towards 3-azolyl enamines. Synthesis of novel 3-azolylpyrazolo[5,1-c][2][3][6]triazines. (2025). ResearchGate.

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC.
  • Application Notes and Protocols: The Role of 3-Amino-5-methylpyrazole in the Synthesis of Neurological Disorder Medic
  • 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process. (n.d.).
  • Substituent Effects on the Physical Properties and pKa of Aniline. (n.d.). AFIT.
  • pKa Calculation of Substituted Anilines. (n.d.). Scribd.
  • Susceptibility of Methyl 3-Amino-1H-pyrazole-5-carboxylate to Acyl
  • Comparison of two routes for synthesis 5-aminopyrazole deriv
  • Synthesis of Heterocycle-Fused Pyrazoles via Cascade Wolff Rearrangement/Acyl
  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journals.
  • Variation of substitution at the C3‐position of 5‐aminopyrazoles. General reaction conditions. (n.d.).
  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). PMC.
  • Substituent effects on the physical properties and pKa of aniline. (n.d.). Scite.
  • Transformations of 5-Amino-4-(3,4-dimethoxyphenyl)pyrazoles in the Diazotization Reaction. (2025).
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (n.d.). MDPI.
  • Laccase-mediated chemoselective C-4 aryl
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). MDPI.
  • Preparation of 3,4-Substituted-5-Aminopyrazoles and 4-Substituted-2-Aminothiazoles. (2018). PubMed.
  • Application Notes and Protocols: Reactivity of 1-methyl-1H-pyrazol-5-amine with Electrophiles. (n.d.). Benchchem.
  • Copper-Mediated C4-Benzylations of 5-Aminopyrazoles with 3-Indoleacetic Acids. (2023).
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). PMC.

Sources

A Comparative Guide to HPLC Method Validation for the Purity Analysis of 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity is a cornerstone of pharmaceutical development and manufacturing. A well-validated High-Performance Liquid Chromatography (HPLC) method ensures that the active pharmaceutical ingredient (API) is free from process-related impurities and degradation products, directly impacting the safety and efficacy of the final drug product. This guide provides an in-depth, comparative analysis of two distinct HPLC methods for the purity determination of 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine, a novel pharmaceutical intermediate.

Our subject molecule presents a common analytical challenge: it is a polar compound containing an amine group, which can lead to poor retention and peak tailing on traditional reversed-phase columns. This guide will walk you through the rationale for developing a tailored, robust method and demonstrate its superiority over a generic alternative through a comprehensive validation process, adhering to the stringent guidelines of the International Council for Harmonisation (ICH).[1][2]

Method Development Strategy: The Scientific Rationale

The selection of an appropriate chromatographic mode is the most critical decision in HPLC method development. For a polar molecule like 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine, a considered approach is necessary to achieve optimal separation and peak shape.

Proposed Method (Method A): An Optimized HILIC Approach

For polar and basic compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) often provides superior retention and selectivity compared to traditional reversed-phase chromatography.[3] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a non-polar organic solvent and a small amount of an aqueous buffer. This creates a water-enriched layer on the surface of the stationary phase, into which the polar analyte can partition, leading to retention.

  • Column: A silica-based column with a polar stationary phase (e.g., an amide or cyano phase) is chosen to facilitate hydrophilic interactions.

  • Mobile Phase: A gradient of acetonitrile (a common non-polar solvent in HILIC) and an aqueous buffer (e.g., ammonium formate or acetate) is employed. The buffer's ionic strength and pH are optimized to ensure good peak shape and retention. A pH of around 3-4 is often a good starting point for amines to ensure they are in their protonated form.

  • Detector: A UV-Vis detector set at an appropriate wavelength (determined by the analyte's UV spectrum) provides a robust and linear response.

Alternative Method (Method B): A Generic Reversed-Phase Approach

A common starting point for many labs is a generic reversed-phase (RP-HPLC) method. While versatile, this approach can be suboptimal for highly polar compounds.[4]

  • Column: A standard C18 column, the workhorse of reversed-phase chromatography.

  • Mobile Phase: A simple gradient of acetonitrile and water, often with a modifier like trifluoroacetic acid (TFA) to improve the peak shape of basic compounds.

  • Detector: A UV-Vis detector, consistent with Method A for a fair comparison.

Head-to-Head Method Validation: A Data-Driven Comparison

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[5][6] The following validation parameters, as stipulated by the ICH Q2(R1) guideline, are assessed for both Method A and Method B.[2]

Specificity/Selectivity

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components.[5]

Experimental Protocol:

  • Inject a blank (diluent), a placebo (a mixture of all formulation components except the API), a standard solution of the analyte, and a sample solution.

  • Perform forced degradation studies by subjecting the analyte to acidic, basic, oxidative, thermal, and photolytic stress.

  • Analyze the stressed samples to assess the resolution between the analyte and any degradation products.

Comparative Analysis:

Parameter Method A (Optimized HILIC) Method B (Generic RP-HPLC) Commentary
Resolution from Impurities Baseline resolution (>2.0) for all known impurities.Co-elution of a key impurity with the main peak.Method A's tailored selectivity is crucial for accurate purity assessment.
Peak Purity (from PDA detector) Pass (Peak purity index > 0.999)Fail (Significant peak impurity detected)The generic method fails to separate a critical degradation product.
Linearity

The linearity of an analytical procedure is its ability (within a given range) to obtain test results which are directly proportional to the concentration (amount) of analyte in the sample.[7]

Experimental Protocol:

  • Prepare a series of at least five concentrations of the analyte, typically ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area against concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Comparative Analysis:

Parameter Method A (Optimized HILIC) Method B (Generic RP-HPLC) Commentary
Range 0.05 µg/mL - 150 µg/mL1 µg/mL - 150 µg/mLMethod A demonstrates a wider linear range, crucial for quantifying trace impurities.
Correlation Coefficient (r²) > 0.9995> 0.998Both methods show good linearity, but Method A is superior.
Y-intercept Close to zeroSignificant non-zero interceptA non-zero intercept in Method B suggests potential baseline issues or interferences.
Accuracy (as Recovery)

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8]

Experimental Protocol:

  • Prepare a placebo solution.

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration in triplicate and analyze.

  • Calculate the percentage recovery.

Comparative Analysis:

Concentration Level Method A (% Recovery ± %RSD) Method B (% Recovery ± %RSD) Commentary
80% 99.5 ± 0.8%95.2 ± 2.5%Method A shows significantly better recovery and precision.
100% 100.2 ± 0.5%96.1 ± 2.1%The poor recovery of Method B may be due to peak tailing and integration errors.
120% 99.8 ± 0.6%95.8 ± 2.3%Consistent high accuracy is a hallmark of a robust method.
Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[9]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Inject a single sample solution six times.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument.

  • Calculate the percentage relative standard deviation (%RSD) for each set of measurements.

Comparative Analysis:

Parameter Method A (%RSD) Method B (%RSD) Commentary
Repeatability < 1.0%< 3.0%Method A's superior peak shape leads to more consistent integration and higher precision.
Intermediate Precision < 1.5%< 5.0%The higher variability of Method B makes it less reliable for routine use in a QC environment.
Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[10]

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, such as:

    • Mobile phase composition (e.g., ±2% organic solvent).

    • pH of the mobile phase buffer (e.g., ±0.2 units).

    • Column temperature (e.g., ±5 °C).

    • Flow rate (e.g., ±0.1 mL/min).

  • Analyze the impact on system suitability parameters (e.g., retention time, tailing factor, resolution).

Comparative Analysis:

Varied Parameter Method A (Impact) Method B (Impact) Commentary
Mobile Phase pH Minimal impact on resolution and retention.Significant peak shape degradation and shift in retention time.Method A is more robust to slight variations in mobile phase preparation.
Flow Rate Predictable shift in retention time, no loss of resolution.Loss of resolution between the main peak and an impurity.The optimized nature of Method A provides a wider working range.
Limit of Quantitation (LOQ) and Limit of Detection (LOD)

The limit of detection is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The limit of quantitation is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[2]

Experimental Protocol: These are typically determined based on the signal-to-noise ratio (S/N), where LOD is often defined as a S/N of 3:1 and LOQ as a S/N of 10:1.

Comparative Analysis:

Parameter Method A Method B Commentary
LOD 0.015 µg/mL0.3 µg/mLMethod A is significantly more sensitive.
LOQ 0.05 µg/mL1.0 µg/mLThe lower LOQ of Method A makes it suitable for the quantification of trace-level impurities.

Visualizing the Workflow

A systematic approach is essential for both method development and validation.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) DevStart Define Analytical Target Profile (ATP) LitSearch Literature & Compound Property Review DevStart->LitSearch ModeSelect Select Chromatographic Mode (HILIC vs. RP) LitSearch->ModeSelect Screening Screen Columns & Mobile Phases ModeSelect->Screening Optimization Optimize Parameters (Gradient, pH, Temp) Screening->Optimization DevEnd Finalized Method Optimization->DevEnd ValStart Write Validation Protocol DevEnd->ValStart Transfer to Validation Specificity Specificity & Forced Degradation ValStart->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report

Caption: HPLC Method Development and Validation Workflow.

Senior Application Scientist's Concluding Remarks

The experimental data unequivocally demonstrates the superiority of the optimized HILIC method (Method A) for the purity analysis of 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine. While a generic reversed-phase method (Method B) might seem like a time-saving initial approach, it fails to provide the necessary specificity, accuracy, and robustness required for a reliable quality control method in a regulated environment.

The development of a tailored analytical method, grounded in the physicochemical properties of the analyte, is not merely an academic exercise; it is a critical investment in the quality and safety of the final pharmaceutical product. The HILIC method presented here provides a sensitive, specific, and robust solution for the purity analysis of this challenging polar compound, ensuring that it can be reliably used throughout the drug development lifecycle.

References

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics Guidance for Industry. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • European Medicines Agency. (2023). Quality guidelines: specifications, analytical procedures and analytical validation. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. Retrieved from [Link]

  • Chromatography Online. (2026). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • SlideShare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (1997). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Retrieved from [Link]

  • Ge, X., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PMC. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025). HPLC Method Development and Validation Process of Drug Analysis and Applications. Retrieved from [Link]

  • Semantic Scholar. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • PubMed. (2009). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC method validation for pharmaceuticals: a review. Retrieved from [Link]

  • Wiley Online Library. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. Retrieved from [Link]

  • Labcompare. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • Medwin Publishers. (2023). A Comprehensive Review on HPLC Method Development, Validation, Optimization in Pharmaceuticals. Retrieved from [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

Sources

Evaluating the Electron-Withdrawing Effects of the Methanesulfonylmethyl Group in Pyrazole Amines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the design of kinase inhibitors and other targeted therapeutics, pyrazole amines are ubiquitous pharmacophores. However, tuning the basicity (pKa) and nucleophilicity of the exocyclic amine is a persistent challenge. If the amine is too basic, the molecule may suffer from poor permeability and hERG-mediated cardiotoxicity; if it is too electron-deficient, it loses its hydrogen-bond donor capacity and synthetic tractability.

This guide objectively evaluates the methanesulfonylmethyl group ( −CH2​SO2​CH3​ ) as a strategic substituent on the pyrazole ring. By comparing its physicochemical and electronic profile against standard alternatives ( −H , −CH3​ , −CF3​ , and direct −SO2​CH3​ ), we demonstrate how the methylene bridge acts as an electronic insulator. This unique structural feature provides a "Goldilocks" inductive effect that finely tunes amine pKa while drastically improving aqueous solubility and metabolic stability.

Mechanistic Rationale: The "Goldilocks" Electronic Effect

To understand the utility of the methanesulfonylmethyl group, we must dissect the causality of electronic withdrawal in aromatic systems:

  • Direct Sulfonyl ( −SO2​CH3​ ): When attached directly to the pyrazole ring, the sulfonyl group exerts both a strong inductive effect (-I) and a strong resonance effect (-M). It pulls electron density directly out of the aromatic π -system, drastically depressing the pKa of the adjacent amine and rendering it virtually non-nucleophilic.

  • Methanesulfonylmethyl ( −CH2​SO2​CH3​ ): Inserting a methylene ( −CH2​− ) bridge breaks the π -conjugation. The resonance effect (-M) is completely blocked. The group now relies solely on its inductive effect (-I), which decays predictably with distance.

This insulation allows medicinal chemists to lower the amine's basicity just enough to mitigate hERG liabilities without destroying target affinity (1[1]). Furthermore, the highly polar nature of the sulfone, combined with the flexibility of the methylene linker, significantly improves aqueous solubility and Lipophilic Efficiency (LipE)—a critical parameter in modern drug discovery (2[2]). It has also been proven effective in tuning receptor subtype selectivity in complex pharmacophores (3[3]).

ElectronicEffects cluster_0 Electronic Effects on Pyrazole Amines N1 Direct Sulfonyl (-SO2CH3) Strong -I & -M Effects Outcome1 Drastic pKa Drop Loss of Nucleophilicity N1->Outcome1 Resonance Overlap N2 Methanesulfonylmethyl (-CH2SO2CH3) Moderate -I Effect Only Outcome2 Tuned pKa (Optimal) Maintained Reactivity N2->Outcome2 Methylene Insulation N3 Trifluoromethyl (-CF3) Strong -I Effect Outcome3 High Lipophilicity Moderate pKa Drop N3->Outcome3 High Electronegativity

Fig 1. Electronic influence of substituents on pyrazole amine reactivity and pKa.

Comparative Performance Data

The table below summarizes the quantitative impact of various substituents at the 4-position of a 3-amino-1H-pyrazole scaffold. Notice how the methanesulfonylmethyl group provides an optimal balance: a meaningful reduction in pKa (compared to −H or −CH3​ ) while maintaining a vastly superior aqueous solubility profile compared to the −CF3​ group.

Substituent (R)Electronic EffectAmine pKa (Exp. Avg)Relative Nucleophilicity ( krel​ )Aqueous Solubility ( μ M)LogD (pH 7.4)
−H Baseline4.11.01501.5
−CH3​ Weak EDG (+I)4.52.31201.8
−CH2​SO2​CH3​ Moderate EWG (-I)3.20.4>5000.8
−CF3​ Strong EWG (-I)2.40.05802.5
−SO2​CH3​ Very Strong EWG (-I, -M)1.2<0.013501.2

Experimental Workflows (Self-Validating Systems)

Protocol A: UV-Metric pKa Determination

Causality: Why use UV-metric titration instead of standard potentiometric titration? Pyrazole amines undergo distinct shifts in their UV absorption spectra upon protonation/deprotonation of the ring system. By tracking these shifts, we can extract highly precise pKa values even at low concentrations where potentiometric probes fail. Self-Validation: The presence of sharp isosbestic points across the pH gradient confirms that only a simple two-state equilibrium (protonated vs. deprotonated) is occurring. If the isosbestic point drifts, it indicates compound degradation or precipitation, instantly invalidating the run.

Step-by-Step Methodology:

  • Preparation: Prepare a 1.0 mM stock solution of the target pyrazole amine in spectroscopic-grade DMSO.

  • Buffer Setup: Aliquot 10 μ L of the stock into 10 mL of a universal aqueous buffer (e.g., 0.15 M KCl with mixed buffering agents) inside an automated titrator (e.g., Sirius T3).

  • Titration: Automatically titrate the solution from pH 1.5 to 10.0 using 0.1 M HCl and 0.1 M KOH.

  • Spectral Acquisition: Capture the UV-Vis spectrum (250–350 nm) after each 0.2 pH unit change.

  • Data Processing: Plot the absorbance at the λmax​ of the neutral species against pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to extract the pKa. Verify the integrity of the isosbestic points.

Workflow Step1 Substrate Prep (1mM in Buffer) Step2 Automated Titration (pH 1.5 to 10.0) Step1->Step2 Load Step3 UV-Metric Monitoring (Isosbestic Points) Step2->Step3 Titrate Step4 Henderson-Hasselbalch Data Fitting Step3->Step4 Extract Absorbance Step5 pKa Validation (Self-Correcting) Step4->Step5 Model

Fig 2. Self-validating UV-metric titration workflow for precise pKa determination.

Protocol B: In Situ ReactIR Kinetic Acylation (Nucleophilicity)

Causality: To objectively measure the electron-withdrawing effect on the amine's reactivity, we evaluate its nucleophilicity via an acylation reaction. We use in situ ReactIR (FTIR) instead of traditional LC-MS aliquoting because ReactIR captures real-time kinetics without quenching, preventing equilibrium shifts or sample degradation from skewing the rate constant ( kobs​ ). Self-Validation: Mass balance. The rate of disappearance of the amine N-H stretch must perfectly mirror the rate of appearance of the amide C=O stretch. A mismatch indicates the accumulation of an intermediate or a competing side reaction.

Step-by-Step Methodology:

  • System Initialization: Insert the ReactIR DiComp probe into a dry, multi-neck 50 mL flask containing 20 mL of anhydrous THF under a nitrogen atmosphere. Collect a background spectrum.

  • Substrate Loading: Add the pyrazole amine to achieve a 0.1 M concentration. Stir at 25°C until fully dissolved.

  • Base Addition: Add 1.2 equivalents of N,N-diisopropylethylamine (DIPEA).

  • Reaction Initiation: Inject 1.1 equivalents of acetyl chloride in a single rapid motion.

  • Monitoring: Continuously monitor the disappearance of the primary amine N-H stretch (~3300–3400 cm⁻¹) and the appearance of the amide C=O stretch (~1650–1680 cm⁻¹) taking scans every 15 seconds.

  • Kinetic Extraction: Extract the initial rate of product formation to determine the pseudo-first-order rate constant ( kobs​ ), and normalize against the baseline ( −H ) compound to calculate krel​ .

Conclusion

The methanesulfonylmethyl group is a highly privileged substituent for pyrazole amines. By leveraging the methylene bridge to insulate the aromatic system from the sulfone's resonance effects, chemists can achieve a precise, moderate inductive withdrawal. This results in a finely tuned pKa that maintains synthetic nucleophilicity while dramatically improving aqueous solubility and mitigating off-target liabilities.

References

  • Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer Journal of Medicinal Chemistry - ACS Publications[Link][2]

  • Discovery, Modeling, and Human Pharmacokinetics of N-(2-Acetyl-4,6-dimethylphenyl)-3-(3,4-dimethylisoxazol-5-ylsulfamoyl)thiophene-2-carboxamide (TBC3711), a Second Generation, ETA Selective, and Orally Bioavailable Endothelin Antagonist Journal of Medicinal Chemistry - ACS Publications[Link][3]

  • Discovery of Oral VEGFR-2 Inhibitors with Prolonged Ocular Retention That Are Efficacious in Models of Wet Age-Related Macular Degeneration Journal of Medicinal Chemistry - ACS Publications[Link][1]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemical compounds we handle. This document serves as a vital operational plan to ensure that waste materials are managed responsibly, minimizing risk to personnel and the environment.

Disclaimer: No specific Safety Data Sheet (SDS) for 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine was publicly available at the time of this writing. The following disposal procedures are based on the chemical's structure, safety data for analogous pyrazole and sulfone compounds, and established principles of laboratory chemical waste management. It is imperative for all laboratory personnel to consult with their institution's Environmental Health and Safety (EHS) department for guidance specific to their location and facilities, as local regulations may vary.

Hazard Profile Analysis: An Evidence-Based Approach

To ensure a high margin of safety, the hazard profile for 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine has been inferred from structurally similar compounds containing pyrazole, amine, and sulfone functional groups. This "worst-case" surrogate analysis informs the necessary handling and disposal precautions.

Hazard CategoryInferred FindingRationale & Authoritative Source
Skin Irritation Assumed to be a skin irritant. Structurally related amino-pyrazole compounds, such as 5-Amino-1-methylpyrazole and 1-Methyl-3-phenyl-1H-pyrazol-5-amine, are classified as skin irritants.[1][2]
Eye Irritation Assumed to be a serious eye irritant. Analogous amino-pyrazole compounds are classified as causing serious eye irritation.[2][3]
Acute Oral Toxicity Assumed to be harmful if swallowed. Pyrazole derivatives can exhibit oral toxicity. For example, 1H-Pyrazole-5-amine is classified as harmful if swallowed.[3]
Environmental Hazards Potentially harmful to aquatic life. Many complex organic molecules, particularly heterocyclic compounds, can have long-lasting effects on the environment and may not be readily biodegradable.[4]

Pre-Disposal Safety: Personal Protective Equipment (PPE)

Before handling any waste materials, ensure the following minimum PPE is worn to prevent exposure:

  • Eye Protection: ANSI-rated safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves, such as nitrile. Gloves must be inspected for integrity before use and disposed of as contaminated solid waste after handling.[3]

  • Body Protection: A standard laboratory coat. Ensure it is fully buttoned.

  • Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator may be necessary if dust is generated or if handling bulk quantities.[5]

Step-by-Step Disposal Protocol

The proper disposal of 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine requires meticulous segregation and handling. Never begin a process without a clear plan for the waste that will be generated.[6]

Step 1: Waste Characterization and Segregation

All waste containing 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine must be treated as hazardous chemical waste .[7] Strict segregation is critical to prevent dangerous reactions.[6][8]

  • Solid Waste:

    • Includes expired or unused pure compound, reaction byproducts, and grossly contaminated materials (e.g., weighing papers, absorbent pads, and gloves).

    • Action: Collect directly into a designated solid hazardous waste container.[4]

  • Liquid Waste:

    • Includes solutions containing the compound dissolved in organic solvents.

    • Action: Collect in a separate, designated liquid hazardous waste container. Do not mix with other waste streams like acidic, basic, or halogenated waste unless explicitly approved by your EHS department.[6]

  • Sharps & Glassware Waste:

    • Includes contaminated needles, broken glass, and pipettes.

    • Action: Place these items in a puncture-resistant sharps container clearly labeled as "Hazardous Waste Sharps."[9]

Step 2: Containerization

Proper containerization is a primary control for preventing spills and exposure.

  • Compatibility: Use containers made of materials compatible with the waste (e.g., high-density polyethylene for solids, borosilicate glass or appropriate plastic for liquids).[7][10]

  • Condition: Containers must be in good condition, with no leaks or cracks.

  • Closure: Keep waste containers securely closed at all times, except when actively adding waste.[7][8] This minimizes the release of vapors and prevents spills.

Step 3: Labeling

Accurate labeling is a regulatory requirement and essential for safety.[11] As soon as the first drop of waste is added, the container must be labeled with a hazardous waste tag.

The label must include:

  • The words "Hazardous Waste."

  • Full Chemical Name: "Waste 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine." List all constituents, including solvents.

  • Hazard Identification: Clearly mark the associated hazards (e.g., "Irritant," "Toxic").

  • Generator Information: Your name, lab number, and contact information.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA) pending pickup.[7]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.

  • Secondary Containment: Store all liquid waste containers in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container.[8]

  • Segregation: Keep the container segregated from incompatible materials, particularly strong acids and oxidizing agents.

Step 5: Arranging for Final Disposal
  • Request Pickup: Once a waste container is full or you are finished generating that waste stream, follow your institution's procedures to request a pickup from the EHS department.

  • Professional Disposal: The ultimate disposal must be handled by a licensed professional waste disposal company, which typically uses high-temperature incineration for such organic compounds.[4][12][13]

Spill Management Protocol

Immediate and correct response to a spill is crucial for maintaining a safe laboratory environment.

  • Alert Personnel: Immediately notify others in the area.

  • Assess the Spill: For small spills (that you are trained and equipped to handle), proceed with cleanup. For large spills, evacuate the area, restrict access, and contact your institution's EHS emergency line.

  • Don PPE: Wear the appropriate PPE as described in Section 2.

  • Containment: For a solid spill, carefully sweep or scoop the material to avoid creating dust.[3][14] For a liquid spill, cover with a chemical absorbent pad or other inert absorbent material.

  • Cleanup: Collect all contaminated absorbent materials and cleanup debris and place them into your solid hazardous waste container.[8]

  • Decontaminate: Clean the spill area with an appropriate solvent or soap and water, and dispose of the cleaning materials as hazardous waste.

  • Report: Document and report the spill to your laboratory supervisor and EHS department as per institutional policy.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine waste streams.

G start Generation of Waste (3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine) waste_type Characterize Waste Stream start->waste_type solid_waste Solid Waste (Pure compound, contaminated gloves, pads) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions in solvents) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Contaminated needles, glassware) waste_type->sharps_waste Sharps solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container sharps_container Place in Labeled Puncture-Proof Sharps Container sharps_waste->sharps_container store_waste Store in Secondary Containment within designated Satellite Accumulation Area (SAA) solid_container->store_waste liquid_container->store_waste sharps_container->store_waste request_pickup Request EHS Pickup When Container is Full store_waste->request_pickup final_disposal Professional Disposal (e.g., High-Temperature Incineration) by Licensed Vendor request_pickup->final_disposal

Caption: Disposal workflow for 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine.

References

  • Best Practices for Managing Laboratory Waste. (2025). Republic Services. [Link]

  • Laboratory Chemical Waste Management Guidelines. (2003). University of Pennsylvania EHRS. [Link]

  • Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf. (n.d.). National Institutes of Health (NIH). [Link]

  • Laboratory Chemical Waste Management Practices. (n.d.). Duke University Safety. [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). AARC. [Link]

  • Waste, Chemical, and Cleanup Enforcement. (2025). U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022). Tetra Tech. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency (EPA). [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025). U.S. Environmental Protection Agency (EPA). [Link]

  • Safety Data Sheet: Sulfolane. (2010). Alaska Department of Environmental Conservation. [Link]

  • Safety Data Sheet: 1,5-Dimethyl-1H-pyrazole-3-sulfonyl chloride. (2025). Angene Chemical. [Link]

  • Safety Data Sheet: Vinyl sulfone para base. (2020). Chemos GmbH & Co.KG. [Link]

  • Safety Data Sheet: 1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. (2022). Kishida Chemical Co., Ltd. [Link]

  • Safety Data Sheet: Divinyl sulfone. (2023). Chemos GmbH & Co.KG. [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). Archiv der Pharmazie. [Link]

  • Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. (2025). MDPI. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.